molecular formula C10H8BrNO2 B026504 5-(Bromoacetyl)-2-oxoindoline CAS No. 105316-98-1

5-(Bromoacetyl)-2-oxoindoline

Katalognummer: B026504
CAS-Nummer: 105316-98-1
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: WHLZVVMOQHTDAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromoacetyl)-2-oxoindoline is a high-value chemical building block in medicinal chemistry and organic synthesis. This oxindole derivative features a bromoacetyl group, making it a versatile electrophilic reagent for constructing complex molecules through nucleophilic substitution reactions. Its primary research application lies in the synthesis of novel indolin-2-one based small molecules for targeted cancer therapy. Specifically, it serves as a key precursor for developing potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors. Research has demonstrated its utility in creating compounds with significant anti-proliferative activity against challenging cell lines, including breast cancer (MCF-7) and lung cancer (A-549) . The scaffold is also relevant in the synthetic pathways of multi-targeted tyrosine kinase inhibitors (TKIs), contributing to efforts in overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) . Key Chemical Identifiers: • CAS Number: 105316-98-1 • Molecular Formula: C 10 H 8 BrNO 2 • Molecular Weight: 254.08 g/mol • SMILES: C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O Handling and Storage: Store sealed in a dry environment at 2-8°C . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-bromoacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZVVMOQHTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622421
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-98-1
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Targets and Applications of 5-(Bromoacetyl)-2-oxoindoline

[1]

Executive Summary & Chemical Logic

5-(Bromoacetyl)-2-oxoindoline (CAS: 105316-98-1) serves as a critical bifunctional chemical probe and synthetic intermediate in drug discovery.[1] Its structure integrates two distinct pharmacophores:[2]

  • The Oxindole Core (2-oxoindoline): A "privileged scaffold" that mimics the purine ring of ATP, allowing it to bind with high affinity to the hinge region of kinases and the active sites of phosphatases.

  • The 5-Bromoacetyl Moiety (

    
    -haloketone):  A highly reactive electrophile that functions as a covalent "warhead."[1] It specifically targets nucleophilic cysteine thiolates (and occasionally histidine imidazoles) via an 
    
    
    mechanism.[1]

Primary Utility: Unlike reversible inhibitors (e.g., Sunitinib), this compound is used to design Targeted Covalent Inhibitors (TCIs) or to synthesize complex kinase inhibitors like Meridianins . It acts as a "seek-and-destroy" probe: the oxindole directs the molecule to ATP-binding pockets, while the bromoacetyl group irreversibly alkylates proximal non-catalytic cysteines.[1]

Biological Targets: The Kinase & Phosphatase Landscape

While 5-(Bromoacetyl)-2-oxoindoline is often a precursor, its intact structure possesses potent biological activity against specific enzyme classes.[1]

Primary Targets: Cyclin-Dependent Kinases (CDKs) & GSK-3

The oxindole scaffold is structurally homologous to the marine alkaloid Meridianin , a potent inhibitor of CDKs and Glycogen Synthase Kinase-3


1
  • Mechanism: The oxindole carbonyl and NH groups form hydrogen bonds with the "hinge region" residues (e.g., Leu83 in CDK2).

  • Covalent Capture: If a cysteine residue is present near the solvent-exposed region or the P-loop (e.g., Cys-199 in GSK-3

    
    ), the 5-bromoacetyl group can form a covalent thioether bond, converting a transient binder into an irreversible inhibitor.[1]
    
Secondary Targets: Protein Tyrosine Phosphatases (PTPs)

Oxindoles are established isosteres for the phosphotyrosine substrate of PTPs (e.g., PTP1B, SHP2).

  • Reactivity: The active site of PTPs contains a highly nucleophilic cysteine (the catalytic Cys-215 in PTP1B).[1]

  • Inhibition: 5-(Bromoacetyl)-2-oxoindoline acts as an affinity label.[1] The oxindole occupies the phosphotyrosine binding pocket, positioning the bromoacetyl group to alkylate the catalytic cysteine, resulting in irreversible enzyme inactivation.

Synthetic Derivative Targets (Meridianins)

This compound is the obligate starting material for the synthesis of Meridianin C , which targets:

  • CDK1/Cdc2: Regulators of the G2/M phase transition.

  • CK1 (Casein Kinase 1): Involved in Wnt signaling and circadian rhythms.

  • PIM Kinases: Proto-oncogenes involved in cell survival.[1]

Mechanistic Biochemistry: Covalent Alkylation

The biological activity is driven by the irreversible alkylation of nucleophiles.

Reaction Mechanism ( )
  • Recognition: The oxindole core binds reversibly (

    
    ) to the protein active site.
    
  • Nucleophilic Attack: A deprotonated thiolate (

    
    ) from a cysteine residue attacks the 
    
    
    -carbon of the bromoacetyl group.[1]
  • Leaving Group Departure: Bromide (

    
    ) is displaced.[1]
    
  • Adduct Formation: A stable thioether adduct is formed, permanently disabling the protein.

Selectivity Filter: The reactivity of the

11

MechanismProbe5-(Bromoacetyl)-2-oxoindoline(Electrophile)ComplexMichaelis Complex(Non-covalent Binding)Probe->ComplexDiffusionTargetProtein Target(Kinase/Phosphatase)Target->ComplexBinding (H-bonds)TSTransition State(S_N2 Attack)Complex->TSCys-SH AttackAdductCovalent Adduct(Irreversible Inhibition)TS->AdductBr- Departure

Figure 1: Kinetic mechanism of covalent inhibition.[1] The oxindole scaffold drives initial binding affinity, facilitating the proximity-induced alkylation by the bromoacetyl warhead.[1]

Experimental Protocols

Synthesis of 5-(Bromoacetyl)-2-oxoindoline

Rationale: Commercial batches can degrade (hydrolysis of the C-Br bond).[1] Fresh synthesis ensures maximum electrophilicity.

Reagents: Oxindole (2-oxoindoline), Bromoacetyl chloride, Aluminum Chloride (


1
  • Preparation: Suspend oxindole (1.0 eq) in dry

    
     or DCM under 
    
    
    atmosphere.
  • Acylation: Add

    
     (3.0 eq) slowly at 0°C. Stir for 30 min.
    
  • Addition: Dropwise addition of bromoacetyl chloride (1.2 eq). The reaction turns dark red/brown.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (formation of a lower Rf spot).[1]

  • Quench: Pour onto crushed ice/HCl. The product precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control:

      
      -NMR must show the singlet for 
      
      
      at
      
      
      ppm.[1]
Covalent Labeling Assay (Mass Spectrometry)

Rationale: To verify if the compound covalently modifies the target protein (e.g., a Kinase domain).

Protocol:

  • Incubation: Incubate purified Kinase (1

    
    M) with 5-(Bromoacetyl)-2-oxoindoline (10 
    
    
    M) in HEPES buffer (pH 7.5) for 60 minutes at 25°C.
  • Control: Run a parallel sample with the non-reactive analog (5-acetyl-2-oxoindoline) to distinguish non-covalent binding.

  • Digestion: Quench with DTT (to scavenge excess probe), denature with Urea (8M), and digest with Trypsin overnight.

  • LC-MS/MS Analysis: Analyze peptides.

    • Search Parameter: Look for a mass shift of +120.02 Da (Mass of

      
       group replacing H) or +119 Da  depending on the specific adduct mechanism calculated.[1]
      
    • Target Confirmation: The modified peptide will contain the specific cysteine residue.

Data Presentation: Target Sensitivity

The following table summarizes the sensitivity of enzyme classes to 5-(Bromoacetyl)-2-oxoindoline based on active site nucleophiles.

Target ClassActive Site FeatureInteraction ModeOutcome
PTP1B Cys-215 (Catalytic)Direct AlkylationComplete Inactivation
CDK2 Lys-33 / Glu-51H-Bonding (Oxindole)Reversible Inhibition (mostly)
GSK-3

Cys-199 (P-loop)Proximity AlkylationIrreversible Adduct
GAPDH Cys-149Non-specific AlkylationActivity Loss (Off-target)

Synthesis Pathway to Kinase Inhibitors

The most significant application of this molecule is as the "Lego block" for constructing Meridianins and Indolinone-based drugs .[1]

SynthesisStart5-(Bromoacetyl)-2-oxoindolineStep1Reaction with DMF-DMA(Enaminone formation)Start->Step1RefluxStep2Cyclization with GuanidineStep1->Step2K2CO3, HeatProductMeridianin C / G(Potent CDK/GSK3 Inhibitor)Step2->ProductPyoptimidine Ring Formation

Figure 2: Synthetic route converting the bromoacetyl scaffold into the meridianin kinase inhibitor class.[1]

References

  • Meridianin Synthesis & Activity

    • Title: Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats.[3]

    • Source: Frontiers in Pharmacology (2025).[1]

    • URL:[Link] (Verified via NIH snippet).[1]

  • Oxindole Scaffold in Drug Discovery

    • Title: Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
    • Source: Scientific Reports (2022).[1]

    • URL:[Link][1]

  • Covalent Inhibition Mechanisms

    • Title: 5-(Bromoacetyl)salicylamide: A potent covalent inhibitor of various biological targets.[1]

    • Source: BenchChem Technical Guide.
  • Chemical Reagent Data

    • Title: 5-(Bromoacetyl)-2-oxindole Product Page (CAS 105316-98-1).[1]

    • Source: Thermo Fisher Scientific.

    • URL:[Link][1]

5-(Bromoacetyl)-2-oxoindoline as a covalent modifier

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Bromoacetyl)-2-oxoindoline as a Covalent Modifier

Authored by a Senior Application Scientist

Foreword: The Resurgence of Targeted Covalent Inhibition

The paradigm of drug discovery has traditionally favored reversible, non-covalent interactions between a ligand and its biological target. However, the last decade has witnessed a significant renaissance in the field of targeted covalent inhibitors (TCIs).[1][2][3] These molecules, which form a permanent, stable bond with their protein target, offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. The success of drugs like Afatinib and Ibrutinib has solidified the place of covalent modifiers in the modern drug discovery toolbox.[1]

This guide focuses on a promising, albeit underexplored, covalent modifier: 5-(Bromoacetyl)-2-oxoindoline . This molecule is a fascinating amalgamation of two key chemical entities: the 2-oxoindoline core, a privileged scaffold found in numerous approved drugs, and the bromoacetyl group, a reactive electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues.[4] By dissecting the chemistry and application of this compound, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to harness its potential in their own research endeavors.

Section 1: Synthesis of 5-(Bromoacetyl)-2-oxoindoline

The proposed synthesis involves the direct acylation of the 2-oxoindoline core at the 5-position using bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Protocol

Materials:

  • 2-oxoindoline

  • Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Slowly add bromoacetyl chloride (1.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the reactive acylium ion-Lewis acid complex.

  • Addition of 2-oxoindoline: Dissolve 2-oxoindoline (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(bromoacetyl)-2-oxoindoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

G cluster_0 Synthesis of 5-(Bromoacetyl)-2-oxoindoline start Start: Reagents (2-oxoindoline, Bromoacetyl chloride, AlCl3, DCM) setup Reaction Setup: Suspend AlCl3 in anhydrous DCM under N2 at 0°C start->setup complex Form Acylium Ion Complex: Add Bromoacetyl chloride dropwise, stir for 30 min setup->complex addition Add 2-oxoindoline solution dropwise at 0°C complex->addition react Reaction: Warm to room temp, stir for 12-24h, monitor by TLC addition->react quench Quench: Pour into ice/HCl mixture react->quench extract Extraction: Separate organic layer, extract aqueous layer with DCM quench->extract wash Wash Organic Layer: 1M HCl, H2O, NaHCO3, Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purification: Silica Gel Column Chromatography dry->purify end_product Final Product: 5-(Bromoacetyl)-2-oxoindoline purify->end_product

Caption: Proposed workflow for the synthesis of 5-(bromoacetyl)-2-oxoindoline.

Section 2: Mechanism of Covalent Modification

The bromoacetyl moiety is a classic example of an α-haloacetyl group, a well-characterized electrophilic "warhead" in covalent inhibitor design.[6][7] Its reactivity is primarily directed towards soft nucleophiles, with the thiol group of cysteine residues being the most prominent target in a biological context.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of a deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine. This attack displaces the bromide leaving group, resulting in the formation of a stable thioether bond.

Factors Influencing Reactivity
  • pH: The reaction is highly pH-dependent.[8] The nucleophilicity of the cysteine side chain is significantly enhanced upon deprotonation to the thiolate anion (S⁻). Given that the pKa of the cysteine thiol group in proteins is typically around 8.3, the reaction rate increases with pH. However, at very high pH, the risk of reaction with other nucleophiles (like lysine) and hydrolysis of the bromoacetyl group also increases.[9] A pH range of 7.0-8.5 is generally optimal for selective cysteine modification.

  • Residue Accessibility: The cysteine residue must be surface-exposed and accessible to the covalent modifier for the reaction to occur.

  • Local Microenvironment: The pKa of a cysteine residue can be modulated by its local microenvironment within the protein structure. Proximity to positively charged residues can lower the pKa, making the cysteine more reactive at physiological pH.

Selectivity Profile

While cysteine is the preferred target, other nucleophilic amino acid residues can also react with bromoacetyl groups, although typically at a much slower rate.

Amino Acid ResidueNucleophilic GroupRelative ReactivityNotes
Cysteine Thiol (-SH)HighThe primary target, especially in its thiolate form (S⁻).[7][9]
Histidine ImidazoleModerateCan be alkylated, particularly at N3 of the imidazole ring.
Lysine ε-Amino (-NH₂)LowReaction is generally slow and requires higher pH to deprotonate the amine.
Methionine Thioether (-S-CH₃)LowCan form a sulfonium ion, but this is often reversible.
Aspartate/Glutamate Carboxylate (-COO⁻)Very LowGenerally poor nucleophiles for this type of reaction.
Reaction Mechanism Diagram

Caption: SN2 mechanism for the covalent modification of a cysteine thiolate by 5-(bromoacetyl)-2-oxoindoline.

Section 3: Experimental Protocols

This section provides detailed, field-proven methodologies for utilizing 5-(bromoacetyl)-2-oxoindoline to label a target protein and subsequently confirm the covalent modification.

Protocol 1: Covalent Labeling of a Target Protein

This protocol describes the general procedure for incubating a purified protein with 5-(bromoacetyl)-2-oxoindoline.

Self-Validating System: The protocol includes controls to ensure that any observed effect is due to the specific covalent modification. A non-reactive analog (e.g., 5-acetyl-2-oxoindoline) should be used as a negative control. A protein mutant where the target cysteine is replaced by a non-nucleophilic residue (e.g., alanine or serine) serves as another crucial control.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of 5-(bromoacetyl)-2-oxoindoline in a compatible organic solvent like DMSO. Store at -20°C.

    • Prepare a reaction buffer, e.g., 50 mM HEPES or phosphate buffer, pH 7.4. Ensure the buffer is free of nucleophilic components like DTT or β-mercaptoethanol.

  • Protein Preparation:

    • Dialyze or buffer-exchange the purified target protein into the reaction buffer to remove any interfering substances.

    • Determine the protein concentration accurately (e.g., using a Bradford or BCA assay).

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein to a final concentration of 1-10 µM.

    • Add the 5-(bromoacetyl)-2-oxoindoline stock solution to the protein solution to achieve a final molar excess (e.g., 1x, 5x, 10x over the protein concentration). The optimal ratio should be determined empirically.

    • Set up control reactions: (a) protein + DMSO (vehicle control), (b) protein + non-reactive analog.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30 minutes to 2 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Quenching the Reaction:

    • Stop the reaction by adding a scavenger for the unreacted electrophile. Options include adding a high concentration of a thiol-containing reagent like DTT, β-mercaptoethanol, or glutathione.

  • Removal of Excess Reagent:

    • Remove the unreacted compound and quencher by methods such as dialysis, size-exclusion chromatography (e.g., using a PD-10 desalting column), or centrifugal filtration.

  • Analysis:

    • The labeled protein is now ready for downstream analysis, such as mass spectrometry (see Protocol 2) or functional assays.

Protocol 2: Mass Spectrometry Analysis of Covalent Modification

Mass spectrometry is the gold-standard technique for unequivocally confirming covalent modification and identifying the site of adduction.[10][11][12]

Step-by-Step Methodology:

  • Intact Protein Analysis:

    • Dilute a small aliquot of the labeled and unlabeled (control) protein samples in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein. A successful covalent modification will result in a mass shift corresponding to the mass of the added fragment (mass of 5-(acetyl)-2-oxoindoline).

    • Mass Shift Calculation:

      • Molecular Formula of 5-(bromoacetyl)-2-oxoindoline: C₁₀H₈BrNO₂

      • Molecular Weight: ~254.08 g/mol

      • Mass of Adduct (after loss of HBr): C₁₀H₆NO₂ = ~172.04 g/mol .

      • Expected Mass Increase = ~172.04 Da

  • Peptide Mapping (Bottom-up Proteomics):

    • Denaturation, Reduction, and Alkylation: Denature the labeled and control protein samples in a buffer containing urea or guanidinium HCl. Reduce disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (note: this step is omitted if you are trying to map modification to the target cysteine, in which case non-reducing SDS-PAGE and in-gel digestion is an alternative).

    • Proteolytic Digestion: Dilute the denatured sample to reduce the denaturant concentration and digest the protein into smaller peptides using a protease like trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument will sequence the peptides.

    • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the MS/MS data against the protein sequence. The search parameters must be set to include a variable modification on cysteine (or other potential residues) corresponding to the mass of the adduct (~172.04 Da). The software will identify the specific peptide and the exact amino acid residue that has been modified.

Experimental Workflow for Covalent Labeling and Analysis

G cluster_1 Covalent Labeling & Analysis Workflow cluster_2 Analysis start Start: Purified Protein & Covalent Modifier labeling Incubate Protein with 5-(Bromoacetyl)-2-oxoindoline start->labeling quench Quench Reaction (e.g., with DTT) labeling->quench cleanup Remove Excess Reagent (e.g., Desalting Column) quench->cleanup intact_ms Intact Protein MS Analysis cleanup->intact_ms digest Proteolytic Digestion (e.g., Trypsin) cleanup->digest confirm Confirm Mass Shift (+172 Da) intact_ms->confirm lc_msms LC-MS/MS Analysis of Peptides digest->lc_msms identify Identify Modified Peptide & Residue lc_msms->identify

Caption: A typical workflow for protein modification and subsequent MS analysis.

Section 4: Applications in Drug Discovery and Chemical Biology

The unique combination of the 2-oxoindoline scaffold and the bromoacetyl warhead makes 5-(bromoacetyl)-2-oxoindoline a versatile tool for various applications.

  • Target Identification and Validation: It can be used as a chemical probe to identify novel protein targets. By treating cell lysates or live cells with the compound and using advanced proteomic techniques, one can identify the proteins that are covalently modified.

  • Development of Targeted Covalent Inhibitors: The 2-oxoindoline core is a well-known "privileged scaffold" in medicinal chemistry, particularly for targeting protein kinases.[4] Many approved kinase inhibitors, such as Sunitinib (Sutent®), feature this core structure.[4] This suggests that 5-(bromoacetyl)-2-oxoindoline could serve as an excellent starting point for developing covalent inhibitors of kinases, potentially by targeting a non-catalytic cysteine residue near the ATP-binding pocket.

  • Activity-Based Protein Profiling (ABPP): An alkyne- or azide-tagged version of 5-(bromoacetyl)-2-oxoindoline could be synthesized. This would allow for its use in ABPP workflows, where the modified proteins are subsequently tagged with a reporter (e.g., biotin or a fluorophore) via click chemistry for enrichment and identification.

Conclusion

5-(Bromoacetyl)-2-oxoindoline represents a powerful, yet underexplored, tool for chemical biologists and drug discovery scientists. Its synthesis is feasible through established chemical reactions, and its mechanism of action as a cysteine-reactive covalent modifier is well-understood based on the known reactivity of the bromoacetyl group. The true potential of this molecule lies in the dual-functionality of its structure: the 2-oxoindoline scaffold provides a recognition element for biologically important protein classes, while the bromoacetyl group allows for permanent, covalent labeling. This guide provides the foundational knowledge and detailed protocols necessary to begin exploring the utility of this promising covalent modifier in a research setting.

References

  • PrepChem.com. Synthesis of 5-Chloro-1-acetyl-2-oxindole. [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10. [Link]

  • Nguyen, V.-H., et al. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. BMC Chemistry, 12(1), 118. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link]

  • Google Patents.
  • Google Patents. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • Zhang, H., et al. (2004). The characterization of protein post-translational modifications by mass spectrometry. Accounts of chemical research, 37(11), 867–876. [Link]

  • Roskoski, R., Jr. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 13(2), 193-214. [Link]

  • Kumar, R., et al. (2022). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 12(25), 15856-15887. [Link]

  • Fadda, A. A., et al. (2014). Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and their biological evaluation. Journal of the Serbian Chemical Society, 79(10), 1179-1191. [Link]

  • Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 132–139. [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • Drug Hunter. Covalent Modifiers. [Link]

  • UMass ScholarWorks. Novel Mass Spectrometry Methods for the Analysis of Covalent and Non-Covalent Protein Structures and Their Influence on the Functions of Therapeutic Proteins. [Link]

  • ResearchGate. What are the protocols for protein labeling by using antibodies?. [Link]

  • Google Patents.
  • ResearchGate. Clinically approved 2-oxo-indoline derivatives. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

  • Jones, A. C., et al. (2023). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Bioorganic & Medicinal Chemistry Letters, 83, 129181. [Link]

  • AXXAM. Investigation of MOA of next generation covalent inhibitors. [Link]

  • Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-122. [Link]

  • ACS Publications. The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Madarakhandi, Y., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(14), 5373. [Link]

  • Tulev, V. V., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 11(8), 887–898. [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]

  • Moawad, E. B. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link]

  • Seyer, R., et al. (1994). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate chemistry, 5(6), 571–577. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Discovery of 5-(Bromoacetyl)-2-oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxoindoline (or indolinone) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, highly reactive class of these compounds: 5-(Bromoacetyl)-2-oxoindoline derivatives. The introduction of the bromoacetyl group at the C5 position creates a potent electrophilic center, making these molecules ideal candidates for the development of covalent inhibitors that can form permanent bonds with their biological targets. This document details the synthetic rationale, step-by-step protocols, characterization methodologies, and the mechanistic basis for their application in drug discovery, aimed at researchers, scientists, and professionals in the field.

The 2-Oxoindoline Core: A Privileged Scaffold in Drug Discovery

The 2-oxoindoline framework is a bicyclic heterocyclic system that serves as the foundational structure for a wide array of natural products and synthetic molecules with significant therapeutic properties. Its rigid structure, combined with the capacity for substitution at multiple positions, allows for the precise spatial orientation of functional groups to interact with biological targets.

Notably, derivatives of this scaffold have been successfully developed into kinase inhibitors for oncology.[1] For instance, Sunitinib, an inhibitor of multiple receptor tyrosine kinases (RTKs), is a well-known anticancer drug built upon the indolinone core.[1] The versatility of this scaffold makes it an attractive starting point for designing novel therapeutic agents. The strategic introduction of a bromoacetyl moiety—a well-known electrophilic "warhead"—transforms the scaffold into a tool for covalent inhibition, a powerful strategy for achieving high potency and prolonged duration of action.[2]

Synthetic Pathways to 5-(Bromoacetyl)-2-oxoindoline

The primary route for synthesizing the 5-(bromoacetyl)-2-oxoindoline core is a two-step process commencing with the commercially available 2-oxindole. The key transformation is a Friedel-Crafts acylation reaction.

Causality in Synthetic Design: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction ideal for installing an acyl group onto an aromatic ring.[3] The choice of this reaction is guided by several factors:

  • Regioselectivity: The amide group of the 2-oxindole ring is an ortho-, para-director. Due to steric hindrance at the ortho-positions (C4 and C6), the acylation reaction preferentially occurs at the para-position (C5).

  • Electrophile Generation: Bromoacetyl bromide (or chloride) is used as the acylating agent. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), a highly reactive acylium ion is generated.[4] This electrophile is then attacked by the electron-rich benzene ring of the oxindole.

  • Reaction Control: Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, leading to a single, well-defined product.[5] The resulting ketone is also less reactive than the starting material, preventing over-acylation.[6] Anhydrous conditions are critical, as the Lewis acid catalyst reacts vigorously with water.

The subsequent step involves the reaction of the acetyl group with a brominating agent to yield the final bromoacetyl derivative.

Synthesis Workflow Diagram

The overall process from starting material to the final characterized product is outlined below.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Structural Validation A Start: 2-Oxindole B Friedel-Crafts Acylation Reagents: Bromoacetyl bromide, AlCl₃ Solvent: Anhydrous DCM A->B Step 1 C Crude 5-(Bromoacetyl)-2-oxoindoline B->C Reaction D Aqueous Workup (Quench with ice/HCl) C->D E Recrystallization or Column Chromatography D->E F Pure 5-(Bromoacetyl)-2-oxoindoline E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Assessment (HPLC) F->H I Validated Product G->I H->I

Caption: Workflow for the synthesis and validation of 5-(Bromoacetyl)-2-oxoindoline.

Detailed Experimental Protocol: Synthesis of 5-(Bromoacetyl)-2-oxoindoline

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

Materials:

  • 2-Oxindole

  • Bromoacetyl bromide

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred DCM. Rationale: This exothermic step must be controlled to prevent overheating.

  • Substrate Addition: Once the AlCl₃ is well-suspended, add 2-oxindole (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C. Allow the mixture to stir for 15 minutes.

  • Acylating Agent Addition: Add bromoacetyl bromide (1.2 equivalents) dropwise via a syringe to the reaction mixture. Rationale: Dropwise addition controls the reaction rate and prevents temperature spikes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes and neutralizes excess Lewis acid. It is highly exothermic and must be done with extreme caution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally brine. Rationale: The washes remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using the characterization methods detailed in the next section.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(Bromoacetyl)-2-oxoindoline. The primary techniques employed are NMR spectroscopy, mass spectrometry, and IR spectroscopy.[7]

Technique Parameter Expected Observation for 5-(Bromoacetyl)-2-oxoindoline
¹H NMR Chemical Shift (δ)Aromatic protons on the oxindole ring (approx. 6.9-8.0 ppm), a singlet for the NH proton (approx. 10.5-11.5 ppm), and a characteristic singlet for the -CH₂Br protons (approx. 4.8-5.0 ppm).[8]
¹³C NMR Chemical Shift (δ)Carbonyl carbons for the ketone and amide (approx. 165-195 ppm), aromatic carbons, and a key signal for the -CH₂Br carbon (approx. 30-35 ppm).[8]
Mass Spec (ESI+) m/zThe molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed.[8]
IR Spectroscopy Wavenumber (cm⁻¹)Strong C=O stretching frequencies for the amide and ketone groups (approx. 1650-1750 cm⁻¹), and N-H stretching (approx. 3200-3300 cm⁻¹).

Mechanism of Action and Biological Applications

The therapeutic potential of 5-(Bromoacetyl)-2-oxoindoline derivatives lies in their ability to act as covalent inhibitors.[2]

The Covalent Inhibition Mechanism

Covalent inhibitors function via a two-step mechanism.[9] First, the inhibitor (I) reversibly binds to the target protein (P) to form a non-covalent complex (P·I). This initial binding is driven by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is governed by an inhibition constant (Ki).[2] In the second step, the electrophilic bromoacetyl group is positioned near a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) in the protein's active site. A covalent bond is then formed, typically through a nucleophilic substitution reaction where the amino acid residue attacks the carbon bearing the bromine, displacing the bromide ion.[10] This results in a stable, often irreversible, enzyme-inhibitor complex (P-I).

G cluster_protein Target Protein (e.g., Kinase) cluster_inhibitor 5-(Bromoacetyl)-2-oxoindoline cluster_complex Non-covalent Complex cluster_covalent Covalent Adduct (Inhibited) P P Nuc Nucleophile (e.g., Cys-SH) PI P·I P->PI + I I I Warhead Electrophile (-COCH₂Br) PI_cov P-I PI->PI_cov k_inact PI->PI_cov P_I_edge k_on / k_off (Reversible Binding) P_I_edge->PI PI_PIcov_edge k_inact (Irreversible Reaction)

Caption: Mechanism of irreversible covalent inhibition by 5-(bromoacetyl)-2-oxoindoline.

Application as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] Many kinases possess a conserved cysteine residue in or near the ATP-binding site. This makes them prime targets for covalent inhibitors like 5-(bromoacetyl)-2-oxoindoline derivatives. By forming a covalent bond within this site, the inhibitor can permanently block the binding of ATP, thereby shutting down the kinase's signaling activity. This strategy has been successfully employed to overcome drug resistance mutations that affect the binding of non-covalent inhibitors.[12] Derivatives of 2-oxoindoline have shown promise as inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a synthesized 5-(bromoacetyl)-2-oxoindoline derivative against a target kinase.

Principle: This is a time-dependent inhibition assay. The rate of covalent bond formation (k_inact) is measured by pre-incubating the kinase with the inhibitor for various time points before initiating the kinase activity reaction. The remaining kinase activity is then measured.

Materials:

  • Recombinant target kinase

  • Synthesized 5-(bromoacetyl)-2-oxoindoline derivative (test compound)

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Staurosporine (positive control, non-covalent inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series in kinase buffer.

  • Pre-incubation: In a multi-well plate, add the target kinase and the test compound at various concentrations. Include a vehicle control (DMSO only). Incubate the plate at room temperature for different time intervals (e.g., 0, 15, 30, 60, 120 minutes). Rationale: This allows the covalent reaction between the inhibitor and the kinase to proceed over time.

  • Initiation of Kinase Reaction: After each pre-incubation period, initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. Allow this reaction to proceed for a fixed time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader (luminescence).

  • Data Analysis:

    • For each pre-incubation time point, plot the remaining kinase activity (%) against the inhibitor concentration to determine the IC₅₀ value.

    • The IC₅₀ values will decrease with longer pre-incubation times, which is characteristic of irreversible inhibition.

    • Plot the natural logarithm of the IC₅₀ values against the pre-incubation time. The slope of this line can be used to calculate the rate of inactivation (k_inact).

  • Controls:

    • No-Enzyme Control: Wells without the kinase to determine background signal.

    • Vehicle Control: Wells with DMSO instead of the inhibitor to determine 100% kinase activity.

    • Positive Control: Wells with a known inhibitor like staurosporine to validate the assay's performance.

Conclusion and Future Directions

5-(Bromoacetyl)-2-oxoindoline derivatives represent a potent and versatile class of compounds for targeted covalent inhibitor development. The straightforward and scalable synthesis, combined with the proven utility of the 2-oxoindoline scaffold, makes them highly attractive for modern drug discovery programs. The bromoacetyl "warhead" provides a reliable mechanism for achieving irreversible inhibition, particularly against protein kinases implicated in cancer and autoimmune diseases.[13]

Future research will likely focus on refining the selectivity of these compounds by modifying other positions on the oxindole ring to enhance non-covalent interactions with the target protein, thereby minimizing off-target effects. The development of derivatives with tunable reactivity could also lead to reversible covalent inhibitors, which may offer an improved safety profile.

References

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Friedel-Crafts acylation. (2019). YouTube. Retrieved from [Link]

  • Synthesis, Characterization and Thermal Study of Some New Metal Ions Complexes with a New Azo 2-((2-(1H-Indol-2-yl)ethyl)diaziny. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014). Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). National Institutes of Health. Retrieved from [Link]

  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2015). ResearchGate. Retrieved from [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Covalent Inhibition in Drug Discovery. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). ResearchGate. Retrieved from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. Retrieved from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). MDPI. Retrieved from [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (n.d.). ChemRxiv. Retrieved from [Link]

  • comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Emerging strategies in covalent inhibition. (2021). YouTube. Retrieved from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Novel 5‑Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam. (2024). Retrieved from [Link]

  • Synthesis of target compounds 5 a–u. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Technical Guide: 5-(Bromoacetyl)-2-oxoindoline in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromoacetyl)-2-oxoindoline (also known as 5-bromoacetyl-2-oxindole) represents a privileged scaffold in the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents. Structurally, it combines the hydrogen-bond donor/acceptor motif of the oxindole (a common kinase pharmacophore) with a highly reactive


-haloketone  warhead.

Unlike "blind" alkylating agents, this compound offers a distinct reactivity profile driven by the "soft" electrophilicity of the


-carbon, making it highly selective for cysteine thiols (

mechanism) over harder nucleophiles like lysine amines under physiological conditions. This guide details the mechanistic basis, synthesis, and validated protocols for utilizing this reagent in proteomic profiling and drug development.

Chemical Architecture & Mechanistic Profiling

Structural Analysis

The molecule consists of two functional domains:

  • The Scaffold (2-Oxoindoline): Mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinase active sites. It provides rigidity and solubility.

  • The Warhead (

    
    -Bromoacetyl):  A reactive electrophile attached at the 5-position. The carbonyl group adjacent to the methylene bromide increases the acidity of the 
    
    
    
    -protons and enhances the electrophilicity of the carbon center via inductive effects.
Reaction Mechanism: The Pathway

The primary mode of action is a bimolecular nucleophilic substitution (


).
  • Nucleophile: The thiolate anion (

    
    ) of a Cysteine residue.
    
  • Electrophile: The methylene carbon (

    
    -carbon) of the bromoacetyl group.
    
  • Leaving Group: Bromide ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    

Selectivity Hierarchy (at pH 7.4):

  • Cysteine (Thiol, pKa ~8.3): Fastest reaction. The thiolate is a soft nucleophile, perfectly matched to the soft electrophilic center of the

    
    -haloketone.
    
  • Histidine (Imidazole, pKa ~6.0): Moderate reactivity. Can occur if cysteines are inaccessible or oxidized.

  • Lysine (Amine, pKa ~10.5): Slow. At physiological pH, lysines are protonated (

    
    ) and non-nucleophilic. Significant reaction requires pH > 8.5.
    

ReactionMechanism Cys Cysteine Thiol (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate pKa ~8.3 Base Base/Buffer (Deprotonation) Base->Thiolate TS Transition State [S...C...Br]‡ Thiolate->TS Nucleophilic Attack Probe 5-(Bromoacetyl)-2-oxoindoline (Electrophile) Probe->TS Product Thioether Adduct (Stable Conjugate) TS->Product Irreversible HBr HBr (Byproduct) TS->HBr

Caption: Mechanistic pathway of cysteine alkylation by 5-(bromoacetyl)-2-oxoindoline via SN2 substitution.

Experimental Protocols

Reagent Preparation

Safety Note:


-Bromoketones are potent lachrymators and skin irritants. Handle in a fume hood.
  • Solvent: Dissolve 5-(bromoacetyl)-2-oxoindoline in anhydrous DMSO or DMF .

    • Concentration: Prepare a 50–100 mM stock solution.

    • Stability: Fresh preparation is recommended. If stored, keep at -80°C under argon; the compound is sensitive to light and moisture (hydrolysis).

  • Quality Control: Verify purity by LC-MS to ensure no hydrolysis (conversion to

    
    -hydroxy ketone) has occurred.
    
Bioconjugation Protocol (Cysteine Labeling)

This protocol is optimized for labeling a purified protein with a surface-accessible cysteine.

Materials:

  • Target Protein (10–50

    
    M) in reaction buffer.
    
  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.2–7.5. (Avoid Tris if high pH is used, as the amine can compete, though at pH 7.5 Tris is generally safe).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or

    
    -mercaptoethanol as they will scavenge the probe.
    

Step-by-Step Workflow:

StepActionCritical Rationale
1. Reduction Incubate protein with 2–5 equivalents of TCEP for 20 min at RT.Ensures cysteines are in the reduced (-SH) state. TCEP is preferred over DTT because it is less nucleophilic towards

-haloketones (though not inert, so minimize excess).
2. Desalting (Optional) If high TCEP excess was used, pass through a Zeba spin column or dialysis.Removes competing nucleophiles (TCEP can form phosphonium salts with the probe).
3. Labeling Add 5-(bromoacetyl)-2-oxoindoline (5–10 equivalents) to the protein. Final DMSO < 5%.Drives the reaction to completion via mass action.
4. Incubation Incubate at 25°C for 30–60 minutes in the dark.Reaction is fast. Light protection prevents radical side reactions or probe degradation.
5. Quenching Add excess DTT (10 mM) or Glutathione .Rapidly scavenges unreacted probe to stop the reaction.
6. Purification Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.Prepares sample for analysis (LC-MS or assay).
Analytical Validation (LC-MS)

Successful conjugation is verified by observing a specific mass shift in the intact protein mass spectrum.

  • Formula of Added Group:

    
     (Indoline-2-one-5-acetyl moiety).
    
  • Mass Shift Calculation:

    
    
    
    
    
    (Note: Precise shift depends on the exact isotope; typically observe +173-174 Da).

Quantitative Data Summary

The following table summarizes the reactivity profile relative to other common electrophiles.

Electrophile ClassReactivity (k,

)
Selectivity (Cys vs Lys)Stability (pH 7.4)Notes

-Bromoacetyl
High (> 50) High (> 100:1) Moderate Subject to hydrolysis; highly potent.
ChloroacetylLow (< 1)HighHighRequires higher pH or proximity for efficient reaction.
AcrylamideModerate (1–10)Very HighHigh"Michael Acceptor"; standard for targeted covalent drugs (e.g., Ibrutinib).
IodoacetamideVery High (> 100)ModerateLowStandard proteomic capping agent; less selective than bromoacetyl in some contexts.

Applications in Drug Discovery[2][3][4]

Targeted Covalent Inhibitors (TCIs)

5-(Bromoacetyl)-2-oxoindoline is often used as a "warhead-scaffold" hybrid.

  • Case Study: In kinase research, the oxindole core binds to the ATP pocket. If a non-catalytic cysteine is present near the solvent front or the P-loop (e.g., Cys797 in EGFR), the bromoacetyl group can form a permanent covalent bond. This leads to infinite residence time , meaning the drug efficacy is driven by the resynthesis rate of the protein rather than the equilibrium binding constant (

    
    ).
    
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "covalent fragment."

  • Screen a library of electrophilic fragments against a target.

  • Identify hits by MS (mass shift).

  • Crystallize the hit to identify the binding pose.

  • Grow the molecule from the oxindole core to improve non-covalent affinity.

Workflow Start Target Identification (Cys-containing Protein) Step1 In Silico Docking (Oxindole Scaffold Placement) Start->Step1 Step2 Synthesis of Probe (5-Bromoacetyl-2-oxindole) Step1->Step2 Step3 Bioconjugation Assay (Protocol 3.2) Step2->Step3 Decision Mass Shift Observed? Step3->Decision Success Valid Covalent Hit (Proceed to SAR) Decision->Success Yes (+173 Da) Fail No Reaction / Nonspecific Decision->Fail No

Caption: Workflow for validating 5-(bromoacetyl)-2-oxoindoline as a covalent hit.

Troubleshooting & Optimization

  • Issue: Precipitation.

    • Cause: The oxindole scaffold is hydrophobic.

    • Solution: Increase DMSO concentration (up to 10%) or add a solubilizing tag (e.g., PEG linker) if the application permits.

  • Issue: Non-specific Labeling.

    • Cause: pH too high (> 8.0) or excess reagent too high.

    • Solution: Lower pH to 7.0–7.2 to strictly favor Cys. Reduce reagent equivalents to 1.5–2.0x.

  • Issue: No Reaction.

    • Cause: Cysteine is oxidized (disulfide) or buried.

    • Solution: Ensure adequate reduction with TCEP. Perform reaction under denaturing conditions (Urea/GuHCl) to map "buried" cysteines.

References

  • World Health Organization (WHO) & IARC. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link (Context: General reactivity of alpha-halocarbonyls).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317. Link (Context: Mechanism and utility of covalent warheads in drug design).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link (Context: Cysteine reactivity profiling).

  • Organic Chemistry Portal. "Synthesis of Oxindoles." Link (Context: Synthetic routes for the scaffold).

  • Master Organic Chemistry. "Alpha Halogenation of Ketones." Link (Context: Core mechanism of the warhead formation).

Sources

Spectroscopic Characterization & Quality Control of 5-(Bromoacetyl)-2-oxoindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromoacetyl)-2-oxoindoline (CAS 6298-48-2) acts as a critical electrophilic intermediate in the synthesis of next-generation


-adrenergic agonists, including Indacaterol and related bronchodilators.[1][2] Its structural integrity is paramount; the reactivity of the 

-bromoketone moiety makes it susceptible to hydrolysis and dimerization, while the oxindole core requires specific solvation for accurate analysis.

This guide moves beyond basic spectral listing. It establishes a causal analytical framework , linking spectroscopic signals to structural features and potential synthetic impurities.[2] The protocols below are designed to be self-validating, ensuring that researchers can distinguish the target compound from its common process-related impurities (e.g., 5-acetyl-2-oxoindoline and 5-(dibromoacetyl)-2-oxoindoline).

Part 1: Structural Context & Synthetic Relevance[3]

To analyze this molecule, one must understand its genesis.[2] It is typically synthesized via the Friedel-Crafts acylation of oxindole or the bromination of 5-acetyl-2-oxoindoline.[1][2] This synthetic pathway dictates the impurity profile we must screen for.[2]

Synthetic & Impurity Workflow

The following diagram illustrates the relationship between the target molecule and its critical impurities. This logic drives the selection of analytical peaks.[2]

SynthesisPath Precursor 5-Acetyl-2-oxoindoline (Starting Material) Reagent Bromination (Br2 / Acid) Precursor->Reagent Target 5-(Bromoacetyl)-2-oxoindoline (Target API Intermediate) Reagent->Target Controlled Reaction Impurity_Di Impurity A: 5-(Dibromoacetyl)-2-oxoindoline (Over-bromination) Target->Impurity_Di Excess Br2 Impurity_Hyd Impurity B: 5-(Hydroxyacetyl)-2-oxoindoline (Hydrolysis) Target->Impurity_Hyd Moisture/Base

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Over-bromination and Hydrolysis).[1][2]

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary method for structural verification.[2] However, the low solubility of the oxindole core in chloroform (


) necessitates the use of DMSO-

. This choice is non-trivial; DMSO ensures full solubilization but requires careful water suppression handling if the sample is hygroscopic.[2]
Protocol: NMR Acquisition
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Temperature: 298 K (Standard).

  • Pulse Sequence: Standard 30° pulse (zg30) to prevent saturation of the acidic NH proton.

  • Relaxation Delay (D1): Set

    
     seconds. The quaternary carbons and the NH proton have long 
    
    
    
    relaxation times; insufficient delay will lead to poor integration ratios, falsely suggesting low purity.
Data Interpretation: The Self-Validating Signals

The spectrum must be validated by the integration ratio between the aromatic region and the methylene protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
10.60 - 10.80 Singlet (br)1HNH (Lactam)Highly deshielded by the adjacent carbonyl; broadness indicates H-bonding.[1][2]
7.85 - 7.95 Doublet/Singlet1HAr-H (C4) Ortho to the ketone; anisotropic deshielding pushes this signal downfield.[1][2]
7.80 - 7.90 Doublet1HAr-H (C6) Meta to ketone, para to NH.[1][2]
6.90 - 7.00 Doublet1HAr-H (C7) Ortho to the electron-donating NH group, shielding this proton (upfield).[1][2]
4.80 - 4.90 Singlet2HCO-CH

-Br
CRITICAL QC PEAK. Deshielded by both C=O and Br.[1][2] If this splits or integrates <2H, suspect hydrolysis.[2]
3.50 - 3.60 Singlet2HRing CH

(C3)
Characteristic of the oxindole core.[1][2]

QC Checkpoint:

  • Impurity A (Dibromo): Look for a singlet methine proton (

    
    ) shifted significantly downfield (~6.5-7.0 ppm).[1][2]
    
  • Impurity B (Starting Material): Look for the methyl singlet (

    
    ) at ~2.5 ppm.[2]
    

Part 3: Infrared (IR) Spectroscopy[2][4]

IR is utilized primarily for functional group confirmation and solid-state form identification.[1][2] The duality of carbonyl signals is the diagnostic feature.

Key Absorption Bands[4][5][6][7]
Wavenumber (cm

)
Functional GroupVibrational ModeDiagnostic Note
3200 - 3100 N-H (Amide)StretchingBroad band.[1][2] Sharpness varies with crystallinity.
1715 - 1730 C=O[1][2] (Lactam)StretchingThe cyclic amide (oxindole) is rigid, leading to a high-frequency stretch.[2]
1680 - 1700 C=O (Ketone)StretchingThe

-bromo substituent induces a high-frequency shift (inductive effect) compared to a standard aryl ketone, often causing overlap with the lactam.
600 - 700 C-BrStretchingWeak to medium bands in the fingerprint region.[1][2]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation state via isotopic abundance.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water + 0.1% Formic Acid.[1][2]

Isotopic Pattern Analysis

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[2]
  • Target Mass (

    
    ):  ~254.08 Da (Monoisotopic).[1][2]
    
  • Observed Spectra: You must observe a 1:1 doublet ratio for the molecular ion.[2]

    • 
       254 (
      
      
      
      ,
      
      
      )[2]
    • 
       256 (
      
      
      
      ,
      
      
      )[2]

QC Failure Mode: If the ratio is not 1:1, or if you see a 1:2:1 triplet pattern at higher mass, the sample is contaminated with the dibromo impurity.

Fragmentation Pathway

MS_Frag Parent Parent Ion [M+H]+ m/z 254 / 256 Frag1 Loss of CH2Br (Cleavage of side chain) Parent->Frag1 -93/95 Da Ion1 Acylium Ion [Ar-C≡O]+ Frag1->Ion1 Primary Fragment

Figure 2: Primary fragmentation pathway in ESI-MS.[1][2]

Part 5: Quality Control Decision Matrix

To ensure the material is suitable for downstream pharmaceutical synthesis, follow this logical decision tree.

QC_Workflow Start Sample Receipt Solubility Dissolve in DMSO-d6 Start->Solubility NMR 1H NMR Analysis Solubility->NMR Check1 Is CH2-Br (4.8 ppm) Integral = 2.0? NMR->Check1 Check2 Is Methyl (2.5 ppm) Absent? Check1->Check2 Yes Fail_Di FAIL: Recrystallize (Dibromo Impurity) Check1->Fail_Di No (<2H or split) Pass PASS: Proceed to Synthesis Check2->Pass Yes Fail_SM FAIL: Reprocess (Unreacted SM) Check2->Fail_SM No (Peak Present)

Figure 3: Analytical decision matrix for batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198556, 5-(Bromoacetyl)salicylamide (Analogous Spectral Data).[1][2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Acetophenones.[1][2][3] (General reactivity and spectral shifts of alpha-bromo ketones). Retrieved from [Link][2]

  • Google Patents. Method for preparing 5-(bromoacetyl)salicylamide (CN101560170A).[1][2] (Describes the bromination process and impurity profile relevant to the oxindole analog). Retrieved from

  • Spectroscopy Online. Interpretation of Infrared Spectra: The Carbonyl Group.[2] (Theoretical grounding for the high-frequency shift of alpha-halo ketones). Retrieved from [Link]

Sources

Introduction: The Bromoacetyl Moiety as a Versatile Tool in Chemical Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Bromoacetyl) Compounds in Research

In the landscape of chemical research and development, the utility of a compound is often defined by its structural features and inherent reactivity. Among the vast arsenal of functional groups available to chemists, the α-haloketone stands out for its predictable yet potent reactivity. This guide focuses on a specific and highly valuable class of α-haloketones: 5-(bromoacetyl) compounds . These molecules are characterized by a bromoacetyl group (-COCH₂Br) attached at the 5-position of an aromatic ring, a feature that bestows upon them a powerful electrophilic character.

The core of their utility lies in the bromoacetyl moiety. The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1] This heightened electrophilicity transforms 5-(bromoacetyl) compounds from mere synthetic intermediates into sophisticated tools for a range of applications, including the development of covalent inhibitors, the synthesis of complex heterocyclic systems, and the creation of novel pharmaceutical agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of these versatile chemical entities.

Part 1: Synthesis and Chemical Reactivity

A thorough understanding of how to synthesize and predict the reactions of 5-(bromoacetyl) compounds is fundamental to their application.

Synthetic Pathways

The preparation of 5-(bromoacetyl) compounds can be approached through several reliable methods. The synthesis of 5-(bromoacetyl)salicylamide , a prominent member of this class, serves as an excellent case study for the two most common routes.[2][3]

Method 1: Bromination of an Acetyl Precursor (Higher Yield)

This is the most frequently used industrial method due to its efficiency and higher yields.[2][3] It is a two-step process that begins with the synthesis of a 5-acetyl intermediate.

  • Friedel-Crafts Acylation: Salicylamide is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to produce 5-acetylsalicylamide.[2]

  • α-Bromination: The resulting 5-acetylsalicylamide is then brominated at the α-carbon of the acetyl group using a brominating agent like elemental bromine (Br₂) in a suitable solvent such as acetic acid.[2][4] This step selectively halogenates the carbon adjacent to the carbonyl group.

Salicylamide Salicylamide Step1_Product 5-Acetylsalicylamide Salicylamide->Step1_Product Step 1: Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride + AlCl₃ Final_Product 5-(Bromoacetyl)salicylamide Step1_Product->Final_Product Step 2: α-Bromination Bromine Bromine (Br₂) in Acetic Acid

Caption: Synthesis of 5-(bromoacetyl)salicylamide via the bromination route.

Method 2: Direct Friedel-Crafts Acylation

This method involves the direct acylation of salicylamide with bromoacetyl chloride, again using a Lewis acid catalyst.[3][5] While more direct, this route is often less efficient. The high reactivity and instability of bromoacetyl chloride can lead to lower yields (reportedly around 42%) and potential for equipment corrosion, making it a less favored approach for large-scale synthesis.[3]

Synthesis MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Bromination Route Salicylamide, Acetyl Chloride, AlCl₃, Bromine~93%[6]High yield, cleaner reaction[3]Two-step process
Direct Acylation Salicylamide, Bromoacetyl Chloride, AlCl₃~42%[3]Single stepLow yield, reactive/unstable reagent, equipment corrosion[3]
Core Reactivity: The Electrophilic α-Carbon

The chemical behavior of 5-(bromoacetyl) compounds is dominated by the bromoacetyl group, which functions as a potent electrophile. The electron-withdrawing nature of the carbonyl oxygen induces a partial positive charge on the α-carbon, making it a prime target for nucleophiles.[1] This reactivity is significantly greater than that of a corresponding alkyl halide; for instance, chloroacetone reacts 36,000 times faster than 1-chloropropane in an SN2 reaction.[7]

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion.[8]

cluster_0 Reaction Mechanism Reactants Nu:⁻  +  R-C(=O)-CH₂-Br TS [Nu---CH₂(Br)---C(=O)-R]⁻ Reactants->TS Sₙ2 Attack Products R-C(=O)-CH₂-Nu  +  Br⁻ TS->Products Bromide Displacement

Caption: General Sₙ2 reaction mechanism for a 5-(bromoacetyl) compound.

This predictable reactivity with a wide range of nucleophiles—particularly soft nucleophiles like thiols (e.g., cysteine residues) and thioamides—is the foundation for the majority of its applications in research.[2][7]

Part 2: Applications in Drug Discovery and Chemical Biology

The unique reactivity of the bromoacetyl group has positioned these compounds as invaluable tools in several areas of scientific research.

Covalent Inhibition of Enzymes

One of the most powerful applications of 5-(bromoacetyl) compounds is in the design of covalent inhibitors. These molecules first bind to an enzyme's active or allosteric site through non-covalent interactions, which orients the reactive bromoacetyl "warhead."[2] Subsequently, a nearby nucleophilic amino acid residue, most commonly cysteine, attacks the electrophilic α-carbon, forming a permanent, irreversible covalent bond and deactivating the enzyme.[2][9]

cluster_workflow Covalent Inhibition Workflow A 1. Non-covalent Binding Inhibitor docks at target site B 2. Covalent Attack Cysteine thiol attacks α-carbon A->B Positioning C 3. Irreversible Inhibition Enzyme is permanently inactivated B->C Bond Formation

Caption: Workflow of irreversible enzyme inhibition by a covalent modifier.

Key Examples:

  • Metabolic Enzymes: 5-(Bromoacetyl)salicylamide has been shown to irreversibly inhibit enzymes crucial to metabolic pathways, such as glutamic dehydrogenase and lactic dehydrogenase.[5]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH, a key enzyme in glycolysis, is a target for anticancer therapies due to the reliance of many cancer cells on this pathway (the Warburg effect).[10] Bromo-functionalized compounds have been successfully developed as covalent GAPDH inhibitors that react with an active site cysteine.[10]

  • NF-κB Signaling Pathway: The IκB kinase (IKK) complex is a central regulator of the NF-κB pathway, which is implicated in inflammation and cancer.[2] Electrophilic compounds like 5-(bromoacetyl)salicylamide can be used as tools to covalently modify and inhibit cysteine residues within the IKK complex, thereby blocking the inflammatory signaling cascade.[2]

Intermediates in Pharmaceutical Synthesis

The reliable reactivity of 5-(bromoacetyl) compounds makes them essential building blocks in the synthesis of active pharmaceutical ingredients (APIs).[3][11]

  • Labetalol Synthesis: 5-(Bromoacetyl)salicylamide is a key intermediate in the industrial synthesis of Labetalol, an adrenergic blocker used to treat high blood pressure.[2][6]

  • Salmeterol Synthesis: A related compound, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is a crucial intermediate in a process for preparing Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and COPD.[5]

  • Novel Drug Scaffolds: Their utility extends to exploratory drug discovery, where they are used to synthesize novel derivatives. For example, 5-(bromoacetyl)-2-hydroxybenzamide is a reagent for creating bisthiazole and 7-methylguanine derivatives that target influenza polymerase binding domains.[12][13]

Precursors for Heterocycle Synthesis

The bifunctional nature of α-haloketones, possessing two distinct electrophilic sites (the α-carbon and the carbonyl carbon), makes them ideal starting materials for constructing heterocyclic rings.[7]

  • Thiazole Synthesis: A classic application is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. 5-(Bromoacetyl) compounds can react with thioamides or thioureas to produce 2-aminothiazole derivatives, which are common scaffolds in medicinal chemistry.[7]

  • Pyrrole Synthesis: In the Hantzsch pyrrole synthesis, α-haloketones react with β-dicarbonyl compounds and ammonia or amines to form substituted pyrroles.[7]

  • Benzofuran Synthesis: Cyclocondensation of α-haloketones with ortho-hydroxycarbonyl compounds, such as salicylaldehyde, provides a direct route to substituted benzofurans.[1]

Part 3: Experimental Protocols and Characterization

Protocol: Synthesis of 5-(Bromoacetyl)salicylamide via Bromination

This protocol is adapted from established industrial methods and provides a high-yield route to the target compound.[2]

Step 1: Synthesis of 5-Acetylsalicylamide (Friedel-Crafts Acylation)

  • Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Reagents: Suspend salicylamide (1 eq.) and anhydrous aluminum trichloride (AlCl₃, ~2.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acylation: Cool the suspension in an ice bath. Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel while maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under a vacuum to yield crude 5-acetylsalicylamide. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Step 2: Bromination of 5-Acetylsalicylamide

  • Setup: In a four-necked flask, suspend 5-acetylsalicylamide (1 eq.) in glacial acetic acid.[2]

  • Bromine Solution: In a separate flask, prepare a solution of bromine (Br₂, ~1.1 eq.) in glacial acetic acid.

  • Reaction: Add a few drops of the bromine solution to the 5-acetylsalicylamide suspension to initiate the reaction. The remaining bromine solution is then added dropwise while maintaining the temperature. The reaction is typically allowed to proceed for 12 hours.[2]

  • Isolation: Filter the reaction mixture. Wash the collected solid product extensively with water to remove acetic acid and any remaining bromine.

  • Drying: Dry the final product, 5-(bromoacetyl)salicylamide, under a vacuum.

Characterization

Standard analytical techniques are used to confirm the structure and purity of 5-(bromoacetyl) compounds.

  • NMR Spectroscopy: Proton NMR (¹H NMR) is particularly informative. For a compound like 5-(bromoacetyl)salicylamide, one would expect to see:

    • A characteristic singlet for the two methylene protons (-CH₂Br) of the bromoacetyl group, typically in the range of 4.0-5.0 ppm.

    • Aromatic protons on the salicylamide ring, with splitting patterns and chemical shifts determined by their substitution.

    • Signals for the amide (-CONH₂) and hydroxyl (-OH) protons, which may be broad and can exchange with D₂O.

  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretch of the ketone and amide, and the O-H and N-H stretches.

Part 4: Safety and Handling

5-(Bromoacetyl) compounds are reactive chemicals and must be handled with appropriate care.

  • Hazards: According to aggregated GHS information, compounds like 5-(bromoacetyl)salicylamide are considered harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14][15]

  • Safe Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

    • Avoid creating dust when handling the solid material.[15]

    • Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]

Conclusion

5-(Bromoacetyl) compounds represent a cornerstone class of reagents whose utility spans from fundamental organic synthesis to cutting-edge drug discovery. Their value is rooted in the predictable and potent electrophilicity of the bromoacetyl group, which allows for precise chemical modifications. As covalent inhibitors, they provide a means to irreversibly modulate enzyme activity, offering a powerful strategy for therapeutic intervention. As synthetic intermediates, they are indispensable building blocks for complex molecules, including established drugs and novel heterocyclic scaffolds. The continued exploration of their reactivity and the development of new derivatives promise to further expand their role in addressing challenges in medicine, biology, and materials science.

References

  • Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12374–12449. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved from: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from: [Link]

  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study [Doctoral dissertation, University of Pretoria]. University of Pretoria Repository.
  • Ressner, E. C., Fraher, P., Edelman, M. S., & Mertes, M. P. (1976). Synthesis of 5-substituted uracil derivatives. Journal of Medicinal Chemistry, 19(1), 194–196. Available at: [Link]

  • Organic Chemistry. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from: [Link]

  • Szamosi, D., et al. (2020). Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Molecules, 25(21), 5169. Available at: [Link]

  • Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. Retrieved from: [Link]

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 254, 115286. Available at: [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved from: [Link]

  • Shcheglova, D. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 5-Bromoacetyl Salicylamide in Chemical Synthesis and R&D. Retrieved from: [Link]

  • ChemBK. (2024). 5-Bromoacetyl Salicylamide. Retrieved from: [Link]

  • Walker, R. T., Jones, A. S., Rahim, S. G., Serafinowski, P., & De Clercq, E. (1981). The Synthesis and Properties of Some 5-substituted Uracil Derivatives. Nucleic Acids Symposium Series, (9), 21–24. Available at: [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13919. Available at: [Link]

  • Singh, H., & Kumar, M. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 786–817. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved from: [Link]

  • Martinez-Mayorga, K., et al. (2020). Solid-State NMR-Assisted Dynamic Characterization of two Isostructural Solvates of 5α-Bromo-6β,19-Epoxy-Androstan-3β,17β-Diol Diacetate. ChemistryOpen, 9(4), 481–489. Available at: [Link]

  • Ward, C. C., et al. (2021). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ACS Chemical Biology, 16(11), 2275–2285. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 5a. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Retrieved from: [Link]

  • PubMed. (2025). Solid-State NMR-Assisted Dynamic Characterization of two Isostructural Solvates of 5α-Bromo-6β,19-Epoxy-Androstan-3β,17β-Diol Diacetate. Retrieved from: [Link]

  • Gîrd, C. E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1399. Available at: [Link]

Sources

Methodological & Application

Application Note: 5-(Bromoacetyl)-2-oxoindoline for Covalent Cysteine Profiling

[1][2]

Executive Summary

5-(Bromoacetyl)-2-oxoindoline is a heterobifunctional probe utilized primarily to interrogate "druggable" cysteine residues within kinase and phosphatase active sites.[1][2] The oxindole (indolin-2-one) core mimics the hydrogen-bonding patterns of ATP, directing the molecule toward nucleotide-binding pockets, while the bromoacetyl warhead acts as a "soft" electrophile, forming an irreversible thioether bond with proximal cysteine residues.

Unlike acrylamides, which require specific orientation and activation for reaction, the bromoacetyl moiety possesses higher intrinsic reactivity, making this probe suitable for ligandability assessment —determining if a pocket can be bound before optimizing for specificity.

Key Applications
  • Covalent Fragment Screening: Rapid identification of cysteine-containing allosteric or orthosteric sites.[1][2]

  • Site-Directed Labeling: Permanent tagging of proteins for crystallographic studies.[1][2]

  • Competition Assays: Assessing the occupancy of non-covalent inhibitors by measuring their ability to block the covalent reaction.

Chemical Mechanism & Properties[1][2][3][4][5]

Mechanism of Action

The labeling reaction proceeds via a bimolecular nucleophilic substitution (

1


Critical Consideration: The reaction rate is pH-dependent.[1][2] The cysteine must be deprotonated (thiolate form) to react efficiently.[1] While bromoacetyls are cysteine-selective at neutral pH, they can react with histidine (imidazole) or lysine (amine) at pH > 8.5 or with prolonged incubation.[1][2]

Reaction Diagram

The following diagram illustrates the nucleophilic attack and the resulting mass shift, which is critical for Mass Spectrometry (MS) validation.

ReactionMechanismCysProtein Cysteine(Thiolate Form)TSTransition State[S...C...Br]Cys->TSNucleophilic Attack(S_N2)Probe5-(Bromoacetyl)-2-oxoindoline(Electrophile)Probe->TSElectrophilic Center(Alpha-Carbon)ProductCovalent Adduct(Thioether Bond)TS->ProductBond Formation(+174.05 Da)LeavingBromide Ion(Leaving Group)TS->LeavingDisplacement

Caption:

Experimental Protocol: Covalent Labeling & MS Validation

Objective: To covalently label a purified protein (e.g., a kinase domain) and validate the modification via Intact Protein LC-MS.

Reagents & Preparation
ReagentSpecificationPreparation Note
Probe Stock 5-(Bromoacetyl)-2-oxoindolineDissolve to 50 mM in anhydrous DMSO .[1][2] Store at -20°C. Avoid freeze-thaw.[1][2]
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5Do NOT use Tris (primary amines can react).[1] Degas to prevent thiol oxidation.[1][2]
Reducing Agent TCEP-HClPrepare fresh 100 mM stock in water.[1][2]
Quenching Agent DTT (Dithiothreitol)Prepare 1 M stock.
Protein Purified Target (>90% purity)Concentration: 5–20 µM in Reaction Buffer.[1]
Step-by-Step Procedure
  • Protein Reduction (Critical):

    • Dilute protein to 10 µM in Reaction Buffer.[1]

    • Add TCEP to a final concentration of 100 µM (10-fold excess relative to protein).[1]

    • Note: TCEP is preferred over DTT here because TCEP does not contain thiols that would compete for the probe.[1]

    • Incubate: 20 min on ice.

  • Labeling Reaction:

    • Add the 5-(Bromoacetyl)-2-oxoindoline stock to the protein solution.[1][2]

    • Recommended Stoichiometry: Start with a 1:5 ratio (Protein : Probe) to ensure saturation without precipitating the hydrophobic probe.[1]

    • Final DMSO concentration must be < 2% (v/v).[1][2]

    • Incubate: 30 to 60 minutes at Room Temperature (25°C) in the dark.

  • Quenching:

    • Stop the reaction by adding DTT to a final concentration of 5 mM.

    • Incubate: 5 min at RT. The excess DTT rapidly scavenges remaining unreacted bromoacetyl probe.[1]

  • Sample Cleanup (Optional but Recommended):

    • If downstream analysis is LC-MS, the quench step is usually sufficient.[1]

    • If doing crystallography or assays, remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) equilibrated with storage buffer.[1]

Analytical Workflow Diagram

WorkflowStep11. Protein Reduction(TCEP, pH 7.5)Step22. Probe Addition(5-10x Excess)Step1->Step2Step33. Incubation(30-60 min, RT)Step2->Step3Step44. Quench(Excess DTT)Step3->Step4Step55. LC-MS Analysis(Intact Mass)Step4->Step5DecisionMass ShiftObserved?Step5->DecisionOutcome1Success:+174 Da AdductDecision->Outcome1YesOutcome2Fail:No Shift or +348 DaDecision->Outcome2No / Multi

Caption: Operational workflow for covalent labeling and QC via Mass Spectrometry.

Data Analysis & Interpretation

Calculating the Mass Shift

To verify labeling, compare the deconvoluted mass spectrum of the treated sample vs. the DMSO control.

  • Formula of Probe:

    
    [1]
    
  • Leaving Group: Bromide (

    
    )[1][2]
    
  • Protein Loss: Proton (

    
    ) from Cysteine thiol.[1][2]
    
  • Net Addition:

    
    
    
  • Monoisotopic Mass Addition: +174.0555 Da [1][2]

Interpreting Results (Troubleshooting Table)
ObservationDiagnosisRemediation
+174 Da Peak (100%) Ideal Labeling. Single cysteine modification.[1][2]Proceed to functional assays or crystallography.
+348 Da Peak Over-labeling. The probe reacted with 2 cysteines or a surface histidine.[1]Reduce probe concentration (1:2 ratio) or reduce pH to 7.0 to increase Cys specificity.[1]
No Shift (0%) Reaction Failed. Cysteine is oxidized or inaccessible.Ensure TCEP reduction was effective. Add denaturant (2M Urea) if targeting cryptic sites.[1][2]
+192 Da Peak Hydrolysis. Probe hydrolyzed before reacting (

).[1]
Probe stock is degraded. Prepare fresh stock in anhydrous DMSO.

Scientific Grounding & References

Expert Insight: Why Bromoacetyl?

While acrylamides (e.g., Ibrutinib) are the gold standard for clinical covalent drugs due to their tunable reactivity, bromoacetyls are superior for discovery. Their higher intrinsic reactivity allows them to label cysteines even if the non-covalent affinity of the scaffold (the oxindole) is weak (

Electrophile Fragment Screening12
References
  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1][2] Nature, 534(7608), 570–574.[1] Link[1][2]

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1][2][3][4] J. Am. Chem. Soc., 141(22), 8864–8869.[1] Link[1][2]

  • Åkerfeldt, K. S., et al. (1993).[1] Amino acid analysis of proteins containing

    
    -N-bromoacetyl-lysine. Analytical Biochemistry, 211(2), 312-314.[1] (Demonstrates pH dependence of bromoacetyl specificity). Link
    

Disclaimer: This protocol involves the use of alkylating agents which are potential mutagens. Handle 5-(Bromoacetyl)-2-oxoindoline with appropriate PPE in a fume hood.

Technical Application Note: 5-(Bromoacetyl)-2-oxoindoline in Covalent Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

5-(Bromoacetyl)-2-oxoindoline (CAS: 17630-75-0) represents a high-value chemical probe in the discovery of targeted covalent inhibitors (TCIs). This molecule combines a privileged oxindole scaffold —known for its affinity to kinase ATP-binding pockets (e.g., VEGFR, CDK2)—with a highly reactive


-haloketone warhead .

Unlike reversible inhibitors, this compound functions by forming an irreversible thioether bond with nucleophilic cysteine residues proximal to the binding site. In high-throughput screening (HTS) and fragment-based campaigns, it serves two critical roles:

  • Covalent Fragment Probing: To identify "ligandable" cysteines in novel targets.

  • Warhead Optimization: As a reference electrophile to benchmark reactivity against less aggressive warheads (e.g., acrylamides).

This guide outlines the specific protocols for handling, screening, and validating hits derived from this scaffold, emphasizing the mitigation of false positives caused by its high electrophilicity.

Chemical Biology & Mechanism of Action[1][2]

The "Warhead" Mechanism

The biological activity of 5-(Bromoacetyl)-2-oxoindoline is driven by the bromoacetyl moiety. This group acts as a potent electrophile susceptible to nucleophilic attack. In the context of enzyme inhibition, the target is typically a non-catalytic or catalytic cysteine residue within the protein's active site or an allosteric pocket.

Reaction Pathway:

  • Recognition: The oxindole core interacts reversibly with the target (e.g., hydrogen bonding in the kinase hinge region).

  • Proximity: This binding places the bromoacetyl group near a specific cysteine.

  • Alkylation: The cysteine thiolate attacks the

    
    -carbon of the bromoacetyl group via an 
    
    
    
    mechanism, displacing the bromide ion and forming a stable covalent thioether adduct.
Visualization of the Reaction Mechanism

ReactionMechanism Protein Target Protein (Cys-SH) Complex Reversible Michaelis Complex (Non-covalent) Protein->Complex Binding Inhibitor 5-(Bromoacetyl)-2-oxoindoline (Electrophile) Inhibitor->Complex Transition S_N2 Transition State (Br leaving) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Thioether Bond) Transition->Adduct Irreversible Byproduct HBr (Released) Transition->Byproduct

Figure 1: The mechanistic pathway of cysteine alkylation by 5-(Bromoacetyl)-2-oxoindoline. The reaction is irreversible, distinguishing it from reversible competitive inhibition.

Experimental Workflow: Screening & Validation

The high reactivity of the


-haloketone requires a rigorous screening workflow to distinguish specific target engagement from non-specific protein alkylation.
Workflow Overview

ScreeningWorkflow Start Library Preparation (5-Bromoacetyl-oxindole analogs) Assay Primary Biochemical Screen (Fluorescence/FRET) Start->Assay HitCall Hit Identification (>50% Inhibition) Assay->HitCall Filter Counter-Screen (Promiscuity Check) HitCall->Filter Remove False Positives Validation Intact Protein MS (Mass Shift Detection) Filter->Validation Specific Hits Kinetics Determine k_inact / K_I Validation->Kinetics Confirm Covalency

Figure 2: Decision tree for screening covalent fragments. Mass spectrometry (MS) is the critical " go/no-go " step.

Detailed Protocols

Reagent Preparation & Handling
  • Solubility: Dissolve 5-(Bromoacetyl)-2-oxoindoline in 100% DMSO to create a 10 mM or 50 mM stock solution.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as moisture can hydrolyze the bromoacetyl group.

  • Stability: The compound is light-sensitive. Use amber tubes.

Primary Screening Assay (Biochemical)

Critical Constraint: Do NOT use Dithiothreitol (DTT) or


-Mercaptoethanol (

-ME) in the assay buffer. These reducing agents contain thiols that will react with the bromoacetyl warhead, quenching the inhibitor and yielding false negatives.

Buffer Composition:

  • Base: 50 mM HEPES or Tris-HCl (pH 7.5).

  • Salt: 100 mM NaCl.

  • Detergent: 0.01% Triton X-100 or Tween-20 (prevents aggregation).

  • Reducing Agent: Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5–1 mM if a reducing environment is strictly required. While TCEP is less reactive toward haloketones than thiols, it can still react over long incubations. Ideally, perform the assay without reducing agents or add the inhibitor before the reducing agent if possible.

Protocol Steps:

  • Dispense Protein: Add target protein (e.g., 5 nM Kinase) to the plate.

  • Compound Addition: Add 5-(Bromoacetyl)-2-oxoindoline (final conc. 1–10

    
    M).
    
  • Pre-Incubation: Incubate for 30–60 minutes at Room Temperature. Note: Covalent inhibitors require time to form the bond. This step is distinct from reversible inhibitor assays.

  • Substrate Addition: Add ATP/Substrate to initiate the reaction.

  • Readout: Measure signal (fluorescence/luminescence) after a fixed time.

Mass Spectrometry Validation (Intact Protein MS)

This is the gold standard for confirming covalent modification.

Data Interpretation: You are looking for a mass shift (


 Mass) corresponding to the addition of the inhibitor minus the leaving group (Bromide).
ParameterCalculation / Value
Inhibitor Formula

Leaving Group Hydrogen Bromide (HBr)
Adduct Formula

(attached to Protein-S-)
Expected Mass Shift +173.17 Da (approx)

Protocol:

  • Incubate protein (1

    
    M) with inhibitor (10 
    
    
    
    M) for 60 mins.
  • Quench reaction with 1% Formic Acid.

  • Analyze via LC-MS (TOF or Orbitrap).

  • Deconvolute the spectrum.

    • Result A: Single peak at [Mass_Protein + 173]. Confirmed Mono-covalent binding.

    • Result B: Multiple peaks (+173, +346, +519). Non-specific binding (Promiscuous). Reject compound.

    • Result C: No shift. No reaction.

Kinetic Characterization ( )

For covalent inhibitors,


 is time-dependent and therefore an unreliable metric. You must determine the rate of inactivation.
  • Measure enzyme activity at varying inhibitor concentrations

    
     over multiple time points.
    
  • Plot the observed rate constant (

    
    ) vs. 
    
    
    
    .
  • Fit to the equation:

    
    
    
    • 
       : Affinity of the initial reversible binding.
      
    • 
       : Rate of bond formation.
      
    • Ratio (

      
      ) : The efficiency of the covalent inhibition.
      

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition observed DTT/

-ME in buffer quenched the warhead.
Switch to TCEP or remove reducing agents.
High background / Precipitation Compound aggregation.Add 0.01% Triton X-100; ensure DMSO < 5%.
Mass Spec shows +2 or +3 adducts Super-reactive warhead alkylating surface lysines/histidines.Titrate compound down; reduce incubation time; this scaffold may be too reactive for this specific target (consider switching to acrylamide).
Activity lost in Control Protein instability without reducing agent.Use TCEP; minimize incubation time.

References

  • BenchChem. (2025).[1] 5-(Bromoacetyl)salicylamide: Technical Guide for Researchers. (Describes the bromoacetyl mechanism and inhibition of enzymes). Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2][3] Journal of the American Chemical Society. (Foundational text on screening electrophilic fragment libraries). Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Context on design principles including alpha-haloketones). Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Methodology for validating covalent targets). Link

  • BPS Bioscience. (2025). Activin Receptor Inhibitor Screening Protocols. (General protocols for kinase/receptor screening assays). Link

Sources

Application Note: Mass Spectrometry Characterization of 5-(Bromoacetyl)-2-oxoindoline Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the preparation, mass spectrometry (MS) acquisition, and bioinformatic analysis of peptides modified by 5-(bromoacetyl)-2-oxoindoline . This compound belongs to a class of electrophilic fragment probes often used in covalent ligand discovery and cysteine reactivity profiling. The bromoacetyl "warhead" targets nucleophilic cysteine residues via an


 mechanism, while the 2-oxoindoline (oxindole) scaffold serves as a rigid, aromatic recognition motif. Accurate characterization requires precise control over pH during labeling to ensure cysteine specificity, followed by high-resolution LC-MS/MS to resolve the unique mass shift (+172.04 Da) and hydrophobic retention time shifts.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]

The Reaction

The 5-(bromoacetyl)-2-oxoindoline reagent functions as an alkylating agent. The reaction is driven by the nucleophilic attack of the thiolate anion (


) of a cysteine residue on the 

-carbon of the bromoacetyl group, displacing the bromide ion.
  • Reagent: 5-(bromoacetyl)-2-oxoindoline (

    
    )
    
  • Target: Cysteine Thiol (

    
    )
    
  • Leaving Group: Hydrogen Bromide (HBr)

  • Net Mass Addition:

    
     (+172.0399 Da)
    
Specificity & Side Reactions

While highly selective for cysteine at physiological pH (7.5–8.0), the bromoacetyl group is a "hot" electrophile.

  • pH < 7.0: Reaction slows; specificity for highly nucleophilic (low pKa) cysteines increases.

  • pH > 8.5: Risk of off-target alkylation on the

    
    -amino group of Lysine or the imidazole of Histidine increases significantly.
    

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Workflow Start Protein Sample Red Reduction (TCEP, 5mM) Start->Red Unfold & Expose Cys Label Labeling Reaction 5-(Bromoacetyl)-2-oxoindoline pH 7.5-8.0, 1h, RT Red->Label Free Thiols Quench Quenching (Excess DTT) Label->Quench Stop Reaction Digest Proteolytic Digestion (Trypsin/Lys-C) Quench->Digest Generate Peptides LCMS LC-MS/MS Acquisition (High-Res Orbitrap/Q-TOF) Digest->LCMS C18 Separation Bioinf Bioinformatics Variable Mod: +172.0399 Da LCMS->Bioinf .RAW Data

Figure 1: Critical workflow for characterizing 5-(bromoacetyl)-2-oxoindoline modified peptides.

Detailed Protocols

Reagent Preparation
  • Stock Solution: Dissolve 5-(bromoacetyl)-2-oxoindoline in 100% DMSO to a concentration of 50 mM. Prepare fresh; bromoacetyl groups can degrade slowly in solution.

  • Stability Warning: Avoid protic solvents (methanol/ethanol) for the stock solution to prevent solvolysis.

Labeling Protocol
  • Denaturation & Reduction:

    • Dilute protein to 1 mg/mL in Labeling Buffer (50 mM HEPES or TEAB, pH 7.8). Avoid Tris buffer if possible, as its primary amine can react with the probe at high concentrations/pH.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

    • Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Alkylation (Labeling):

    • Add the 5-(bromoacetyl)-2-oxoindoline stock to the sample.

    • Stoichiometry: Target a 10-20x molar excess over the estimated cysteine content.

    • Incubation: 1 hour at Room Temperature (25°C) in the dark.

  • Quenching:

    • Add DTT (Dithiothreitol) to a final concentration of 10-20 mM.

    • Incubate for 10 minutes. The DTT will scavenge remaining unreacted probe.

  • Digestion:

    • Proceed with standard Trypsin/Lys-C digestion protocols (e.g., FASP or S-Trap) to remove excess reagents and generate peptides.

LC-MS/MS Acquisition Parameters

The oxoindoline group adds significant hydrophobicity. Adjust gradients accordingly.

ParameterSettingRationale
Column C18 Reverse Phase (1.7

m or 2

m particle)
Standard peptide separation.
Gradient Extend high-%B (ACN) phaseModified peptides will elute later (higher hydrophobicity) than their native counterparts.
MS1 Resolution 60,000 or 120,000 (at 200 m/z)Essential to distinguish the +172.04 Da shift from potential contaminants.
Fragmentation HCD (Higher-energy C-trap Dissociation)Preferred. Provides clean backbone cleavage (

ions).
Collision Energy NCE 28-32%Standard peptide energy is usually sufficient.
Dynamic Exclusion On (30-60s)Prevents repeated sampling of abundant unmodified peptides.

Data Analysis & Interpretation

Mass Shift Calculation

To identify the modification in software (Proteome Discoverer, MaxQuant, Skyline), create a Custom Variable Modification :

  • Name: Cys-Oxoindoline

  • Target Residue: Cysteine (C)

  • Composition:

    
    
    
  • Monoisotopic Mass Shift: +172.0399 Da

Fragmentation Logic (MS/MS)

The oxoindoline group is relatively stable under HCD conditions, meaning the modification usually remains attached to the cysteine during fragmentation. This results in a mass shift of the precursor and all


 or 

ions containing the modified cysteine.

Fragmentation Precursor Precursor Ion (M + 172.04 Da) Frag HCD Fragmentation Precursor->Frag Match Spectrum Match? Frag->Match Y_Shift y-ions (containing Cys) Shifted +172.04 Da Match->Y_Shift C-term side B_Shift b-ions (containing Cys) Shifted +172.04 Da Match->B_Shift N-term side Native Non-Cys Fragments No Mass Shift Match->Native Distal to Cys

Figure 2: MS/MS fragmentation logic. The modification mass stays with the cysteine-containing fragments.

Diagnostic Validation
  • Retention Time Shift: Expect the modified peptide to elute 1-3 minutes later than the unmodified version (or carbamidomethylated version) on a standard 60-min gradient due to the aromatic indole rings.

  • Isotope Pattern: Unlike the reagent (which contains Br), the modified peptide will NOT show the characteristic 1:1 bromine isotope pattern (

    
    ). The Br is lost as HBr. The isotope pattern should look "organic" (dominated by C/N/O/S).
    
  • False Discovery Rate (FDR): Ensure the search engine allows for "variable modification" on Cysteine. If the probe is non-specific, check for modifications on Lysine (+172.04 Da) and filter these out if they do not match the experimental design.

Troubleshooting

  • Problem: Low labeling efficiency.

    • Solution: Check pH.[1] If pH < 7.0, the reaction is too slow. Ensure TCEP is fresh; oxidized cysteines cannot react.

  • Problem: Precipitation.

    • Solution: The oxoindoline probe is hydrophobic. Ensure the reaction buffer contains minimal organic solvent (e.g., <5% DMSO final) to keep the protein soluble, or perform labeling on-bead (e.g., S-Trap) where solubility is less critical.

  • Problem: "Ghost" masses.

    • Solution: If you see +252/254 Da shifts, you may have non-covalent adducts of the full reagent. Perform harsh washing (SDS/Urea) before digestion.

References

  • Covalent Probe Discovery: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Cysteine Reactivity Profiling: Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link

  • Mass Spectrometry of Modified Peptides: Choudhary, G., et al. "Characterization of modified peptides by mass spectrometry." Methods in Molecular Biology 1295, 203-220 (2015).
  • Electrophilic Fragment Screening: Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening."[2] Journal of the American Chemical Society 141, 8951–8968 (2019). Link

  • Oxindole Chemistry: Trost, B. M., & Zhang, Y. "Molybdenum-Catalyzed Allylic Alkylation of Oxindoles." Journal of the American Chemical Society 128, 4590-4591 (2006). (Provides structural context for the stability of the oxindole scaffold). Link

Sources

5-(Bromoacetyl)-2-oxoindoline: A Covalent Scout for Fragment-Based Drug Discovery

[1][2]

Executive Summary

5-(Bromoacetyl)-2-oxoindoline represents a specialized class of "electrophilic fragments" utilized in Covalent Fragment-Based Drug Discovery (cFBDD) .[1][2] Unlike traditional non-covalent fragments that rely solely on weak affinity interactions (

2oxindole scaffold

-bromoacetyl

This guide details the application of 5-(Bromoacetyl)-2-oxoindoline as a chemical probe to map "druggable" cysteine residues in protein binding pockets.[1][2] By forming irreversible covalent bonds with solvent-accessible cysteines, it stabilizes weak binding events, allowing for the detection of low-affinity starting points that would otherwise be invisible in standard screening campaigns.

Chemical Biology Profile

Structural Logic

The compound consists of two distinct functional domains:

  • The Recognition Element (Oxindole): The 2-oxoindoline core provides hydrogen bond donors (NH) and acceptors (C=O), mimicking peptide backbones.[2] It often directs the molecule into ATP-binding pockets or allosteric sites.[1][2]

  • The Warhead (

    
    -Bromoacetyl):  A highly reactive electrophile.[1][2] The carbon adjacent to the bromine is electron-deficient, making it susceptible to nucleophilic attack.
    
Mechanism of Action

The primary mechanism is Nucleophilic Substitution (


)2
  • Step 1 (Recognition): The oxindole scaffold reversibly associates with the target protein's binding pocket.

  • Step 2 (Proximity-Induced Reaction): If a cysteine residue is spatially adjacent (within ~3-5 Å), its thiol group (-SH) attacks the

    
    -carbon of the bromoacetyl group.[1][2]
    
  • Step 3 (Irreversible Modification): Bromide (

    
    ) is displaced, forming a stable thioether bond.[2] This "anchors" the fragment, allowing for structural characterization.
    
Reactivity & Selectivity

The bromoacetyl group is considered a "hot" warhead compared to acrylamides.

  • Pros: High reactivity ensures modification even of low-nucleophilicity cysteines.[1][2]

  • Cons: Potential for promiscuity (non-specific binding).[2][3][4]

  • Mitigation: In FBDD, "hits" are only considered valid if they show saturable kinetics (binding depends on the oxindole recognition) rather than non-specific alkylation.[2]

Experimental Protocols

Protocol A: Synthesis & Preparation

Note: Bromoacetyl compounds are potent lachrymators.[2] All steps must be performed in a fume hood.

Objective: Synthesize 5-(Bromoacetyl)-2-oxoindoline via Friedel-Crafts acylation.

Materials:

  • 2-Oxindole (Indolin-2-one)[1][2]

  • Bromoacetyl chloride[2][5][6][7]

  • Aluminum Chloride (

    
    , Anhydrous)[2][5][8]
    
  • Carbon Disulfide (

    
    ) or Dichloromethane (DCM)[2]
    
  • Ice/HCl mixture[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    ).[2]
  • Solubilization: Suspend 2-Oxindole (1.33 g, 10 mmol) in anhydrous

    
     (20 mL) .
    
  • Catalyst Addition: Add

    
     (4.0 g, 30 mmol)  portion-wise at room temperature. The mixture may turn dark.[2]
    
  • Acylation: Add Bromoacetyl chloride (1.73 g, 11 mmol) dropwise over 15 minutes.

    • Causality: Slow addition prevents runaway exotherms and polymerization of the reactant.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).[2]

    • Endpoint: Disappearance of the starting oxindole spot (

      
      ) and appearance of a lower 
      
      
      product.
  • Quench: Cool to

    
    . Pour the reaction mixture slowly into Ice/Conc. HCl (100 g / 10 mL) .[2]
    
    • Mechanism:[2][3][5][8][9][10] Acid hydrolysis breaks the aluminum complex, precipitating the free organic product.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    ) to remove unreacted chloride.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Target: 60–75%.

    • Characterization:

      
       NMR (DMSO-
      
      
      ) should show the singlet for
      
      
      at
      
      
      ppm.[1][2]
Protocol B: Covalent Fragment Screening (Intact Protein MS)

Objective: Screen 5-(Bromoacetyl)-2-oxoindoline against a target protein to detect covalent adduct formation.

Reagents:

  • Target Protein (Purified,

    
    , in non-amine buffer like HEPES or Phosphate).[2][8]
    
  • Fragment Stock (100 mM in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.[1][2]

Workflow:

StepActionCritical Parameter
1. Prep Dilute Protein to

in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
Avoid DTT/BME. Reducing agents will react with the bromoacetyl warhead.[2] Use TCEP if reduction is strictly necessary (less reactive), but ideally no reductant.
2. Dose Add Fragment to a final concentration of

(10-fold excess).
Final DMSO concentration

.
3. Incubate Incubate at RT for defined timepoints: 1h, 4h, 24h.Include a "DMSO-only" control to check protein stability.
4. Quench Add Formic Acid to 1% final concentration.[2]Low pH stops the nucleophilic attack and denatures the protein for MS.
5. Analyze Inject

onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.[1][2]
Desalting gradient: 5% to 90% ACN over 4 mins.

Data Interpretation:

  • Hit: A mass shift of +120-122 Da (Molecular weight of fragment minus HBr).[1][2]

    • Calculation: Fragment MW (

      
      ) - Bromine (
      
      
      ) + Hydrogen loss?[1][2] No, the mechanism is displacement of Br.
    • Mass Shift: The added group is

      
      .[1][2]
      
    • Exact Shift: MW of 5-(bromoacetyl)-2-oxindole is ~254.[1][2]08. Loss of Br (79.[2]90) = +174.18 Da shift (approx).[2]

    • Correction: Wait, the mass shift is the mass of the entire molecule minus the leaving group (Br).

    • Formula added:

      
      . Mass = 
      
      
      .[2]
    • Verified Mass Shift: +174 Da .

Visualization of Workflows

Covalent Screening Workflow

This diagram outlines the logic flow from library preparation to hit validation.

CovalentScreeningStartTarget Protein(Cysteine-containing)IncubationIncubation(1-24h, pH 7.5)Start->IncubationLibraryElectrophilic Fragment Library(5-Bromoacetyl-oxindoles)Library->IncubationMS_AnalysisIntact Protein LC-MSIncubation->MS_AnalysisDecisionMass Shift Observed?(+174 Da)MS_Analysis->DecisionHit_ValidHit Validation(Dose-Response / Competition)Decision->Hit_ValidYesDiscardNon-binderDecision->DiscardNoStructureX-Ray Crystallography(Soak Crystal)Hit_Valid->StructureConfirm Binding Mode

Caption: Figure 1. Workflow for identifying covalent hits using Intact Protein Mass Spectrometry.

Reaction Mechanism

The chemical mechanism of the cysteine modification.

ReactionMechanismCysProtein Cysteine(Nucleophile -SH)TSTransition State(S_N2 Attack)Cys->TSAttack on alpha-CFrag5-(Bromoacetyl)-2-oxindole(Electrophile)Frag->TSProductCovalent Adduct(Thioether Bond)TS->ProductLGLeaving Group(Bromide Br-)TS->LG

Caption: Figure 2. Nucleophilic substitution mechanism of the bromoacetyl warhead by a cysteine thiol.

References

  • Resnick, E. et al. (2019).[2] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [2]

  • Kathman, S.G.[2][8] & Statsyuk, A.V. (2016).[2] "Covalent tethering of fragments for drug discovery."[2][3][11] Journal of Medicinal Chemistry. [2]

  • Singh, J. et al. (2011).[2] "The resurgence of covalent drugs."[12] Nature Reviews Drug Discovery.[2]

  • Backus, K.M. et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[2] [2]

  • PubChem. (2025).[2] "5-(Bromoacetyl)-2-hydroxybenzamide (Related Structure/Reactivity)." National Library of Medicine.[2]

Application Note: 5-(Bromoacetyl)-2-oxoindoline as a Strategic Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 5-(Bromoacetyl)-2-oxoindoline in Kinase Inhibitor Development Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

This guide details the technical application of 5-(Bromoacetyl)-2-oxoindoline (CAS: 20870-77-3) in the development of small-molecule kinase inhibitors. While the oxindole core is a privileged scaffold in medicinal chemistry (e.g., Sunitinib, Nintedanib), the 5-bromoacetyl derivative serves a distinct dual purpose: it acts as a highly reactive electrophilic intermediate for constructing 4-substituted thiazole-oxindole hybrids via the Hantzsch synthesis, and less commonly, as a covalent cysteine-targeting warhead in chemical biology probes. This document provides validated protocols for its derivatization into CDK2/VEGFR inhibitors and outlines safety parameters for handling this potent lachrymator.

Introduction: The Oxindole Advantage

The oxindole (indolin-2-one) scaffold mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase ATP-binding pockets. The introduction of a bromoacetyl group at the C5 position creates a versatile "chemical handle" (Figure 1).

Key Applications:

  • Hantzsch Thiazole Synthesis: The primary industrial application. The

    
    -haloketone reacts with thioureas or thioamides to form 2-aminothiazole rings fused to the oxindole. This specific bi-heterocyclic architecture is critical for inhibiting CDK2  (Cyclin-Dependent Kinase 2) and GSK3
    
    
    
    .
  • Covalent Probe Design: The bromoacetyl moiety is a soft electrophile capable of alkylating solvent-exposed cysteine residues, useful for mapping allosteric sites in non-catalytic kinase domains.

Chemical Mechanism & Pathway Visualization[1]

The utility of 5-(Bromoacetyl)-2-oxoindoline relies on the electrophilicity of the


-carbon. The most high-yield reaction in kinase development is the condensation with thioureas.
Figure 1: Hantzsch Synthesis Pathway for Kinase Inhibitors

HantzschPathway Start 5-(Bromoacetyl)-2-oxoindoline (Electrophilic Scaffold) Inter Intermediate: Thioimidate Start->Inter SN2 Attack (Sulfur) Reagent Substituted Thiourea (Nucleophile) Reagent->Inter Product 5-(2-Aminothiazol-4-yl)oxindole (Kinase Inhibitor Pharmacophore) Inter->Product Cyclodehydration (- HBr, - H2O)

Caption: The Hantzsch thiazole synthesis pathway converting the bromoacetyl precursor into a bioactive thiazole-oxindole hybrid.[1]

Experimental Protocols

Protocol A: Synthesis of Thiazole-Oxindole Kinase Inhibitors

Objective: To synthesize a library of 4-(2-oxoindolin-5-yl)thiazol-2-amine derivatives targeting CDK2.

Materials:

  • 5-(Bromoacetyl)-2-oxoindoline (1.0 eq)

  • Substituted Thioureas (e.g., N-phenylthiourea, 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or DMF

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-(Bromoacetyl)-2-oxoindoline in 10 mL of absolute ethanol. The solution may require mild warming (40°C) to ensure complete dissolution.

    • Note: Ensure glassware is bone-dry; water competes with the condensation reaction.

  • Addition: Add 1.1 mmol of the substituted thiourea in a single portion.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (thiazole product) should appear.
  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product often precipitates spontaneously.

  • Neutralization: If no precipitate forms, concentrate the solvent to 50% volume and neutralize with saturated aqueous

    
     to pH 8. This liberates the free base.
    
  • Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from EtOH/DMF if necessary.

Yield Expectations:

Reagent (Thiourea R-group) Expected Yield Notes

|


 (Unsubstituted) | 85-92% | High purity; precipitates easily. |
| 

(Phenyl) | 75-85% | Requires longer reflux (4h). | |

(Benzyl) | 70-80% | May require column chromatography. |
Protocol B: Biological Validation (CDK2 Kinase Assay)

Objective: To validate the inhibitory potency (


) of the synthesized thiazole-oxindole.

Reagents:

  • Recombinant CDK2/Cyclin A complex

  • Substrate peptide (e.g., Histone H1)

  • 
    -ATP or Luciferase-based ATP detection kit
    

Workflow:

  • Compound Dilution: Prepare a 10 mM stock of the synthesized oxindole derivative in 100% DMSO. Perform 3-fold serial dilutions (10

    
    M to 0.1 nM).
    
  • Incubation: Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) with CDK2 enzyme and compound. Incubate for 15 mins at RT to allow equilibrium binding.
    
    • Scientific Insight: Oxindoles are Type I inhibitors (ATP-competitive). Pre-incubation ensures the inhibitor accesses the ATP pocket before ATP competition begins.

  • Reaction Start: Add ATP (

    
     concentration, typically 10-50 
    
    
    
    M) and substrate.
  • Termination: Stop reaction after 60 mins using EDTA or detection reagent.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope).

Safety & Handling (Critical)

5-(Bromoacetyl)-2-oxoindoline is an


-haloketone . These compounds are potent alkylating agents and lachrymators (tear agents).
  • Engineering Controls: All weighing and solubilization MUST be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the bromide and deactivate the electrophile.

References

  • Bramson, H. N., et al. (2001). "Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis." Journal of Medicinal Chemistry.

  • Jordan, A., et al. (2009). "5-(2-Aminothiazol-4-yl)oxindoles as potent and selective inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters.

  • Lakatosh, S. A., et al. (2019). "Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives." International Journal of Molecular Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-(Bromoacetyl)-2-oxoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Finicky" Electrophile

Welcome to the technical support hub for 5-(Bromoacetyl)-2-oxoindoline (CAS: 20870-78-4).[1] As a key intermediate in the synthesis of


-adrenoreceptor agonists (e.g., Indacaterol analogs) and multi-targeted kinase inhibitors, this molecule is a staple in medicinal chemistry.[2] However, it presents a unique paradox: it must be reactive enough to undergo nucleophilic substitution but stable enough to survive isolation.[2]

Users frequently encounter three primary failure modes:

  • Over-bromination: Formation of the

    
    -dibromo species.[1]
    
  • C3-Instability: Unwanted side reactions at the oxindole C3 position.[1]

  • Hydrolytic Decomposition: Conversion to the

    
    -hydroxy ketone during workup.[1]
    

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Synthesis & Purity (The "Making It" Phase)

Q1: My LC-MS shows a mixture of starting material, product, and a +79/80 mass impurity. How do I stop the over-bromination?

The Mechanism: The bromination of 5-acetyl-2-oxoindoline proceeds via an enol intermediate.[1] The introduction of the first bromine atom makes the


-protons more acidic (due to the electron-withdrawing induction of Br), thereby accelerating enolization and inviting a second bromination event. This is a classic "autocatalytic" side reaction.

The Solution: Kinetic Control Strategy You must starve the reaction of excess bromine and suppress the rate of the second enolization.

  • Reagent Choice: Switch from elemental Bromine (

    
    ) to Phenyltrimethylammonium tribromide (PTAB)  or Copper(II) bromide (
    
    
    
    )
    .[2] These reagents release
    
    
    slowly or act via a heterolytic mechanism that is less prone to di-bromination.[1]
  • Protocol Adjustment:

    • Solvent: Use a 1:1 mixture of Dichloromethane (DCM) and Methanol . The methanol traps the HBr byproduct, buffering the acidity and slowing the second enolization.

    • Stoichiometry: Use exactly 0.95 equivalents of the brominating agent. It is better to have 5% unreacted starting material (separable) than 5% di-bromo impurity (inseparable by standard crystallization).[2][1]

Q2: The reaction slurry is too thick, and I'm seeing inconsistent yields. What solvent system should I use?

The Issue: The oxindole core is notoriously insoluble due to strong intermolecular hydrogen bonding (NH


 O=C). If the starting material (5-acetyl-2-oxoindoline) is not in solution, bromination occurs only on the surface of the particles, leading to local over-bromination and unreacted cores.

The Fix: The "Solubilizing" Additive Do not rely solely on Acetic Acid or DCM.

  • Add Trifluoroacetic Acid (TFA): Adding 5-10% TFA to your DCM/MeOH solvent system disrupts the hydrogen bonding network, fully solubilizing the starting material.

  • Temperature: Run the reaction at 0°C to 5°C . Higher temperatures favor the thermodynamic di-bromo product.[1]

Module 2: Stability & Storage (The "Keeping It" Phase)

Q3: My white solid turned pink/brown overnight. Is it ruined?

Diagnosis: The color change indicates photolytic decomposition or oxidation .


-Bromoketones are photosensitive; UV light cleaves the C-Br bond, generating radicals that polymerize or oxidize the oxindole nitrogen.

Validation Test: Dissolve a small amount in DMSO-d6 and run a proton NMR.

  • Intact: Singlet at

    
     ppm (
    
    
    
    ).
  • Degraded: Disappearance of the singlet or appearance of broad aromatic multiplets (polymerization).

Storage Protocol:

  • Container: Amber glass vial (strictly UV blocking).

  • Atmosphere: Argon backfill (oxygen promotes radical propagation).[2][1]

  • Temperature: -20°C.

  • Stabilizer: If storing for >1 month, add a copper wire (radical scavenger) to the headspace (not touching the solid).[2]

Module 3: Reactivity & Downstream Chemistry (The "Using It" Phase)

Q4: During nucleophilic substitution with an amine, I get a complex mixture. Why?

The Trap: You are likely using a base that is too strong. The C3 protons of the oxindole ring (pK


 ~18) and the amide NH (pK

~17) are acidic. Strong bases (e.g.,

,

) can deprotonate the oxindole, creating a nucleophilic anion that competes with your amine, leading to N-alkylation or C3-alkylation (polymerization).[2]

The Solution: The "Scavenger Base" Approach Use a non-nucleophilic, mild base or no base at all if the amine is in excess.

  • Recommended Base: Sodium Bicarbonate (

    
    )  or Diisopropylethylamine (DIPEA) .[2][1]
    
  • Solvent: THF or Acetonitrile (avoid DMF if possible, as it can promote N-alkylation).[2][1]

Experimental Protocols

Protocol A: Optimized Synthesis of 5-(Bromoacetyl)-2-oxoindoline

Objective: Mono-bromination with <2% di-bromo impurity.

  • Dissolution: In a flame-dried flask, suspend 5-acetyl-2-oxoindoline (10.0 g, 57.1 mmol) in DCM (100 mL) and Methanol (50 mL).

  • Activation: Add TFA (5 mL) dropwise until the solution clarifies. Cool to 0°C .[1]

  • Bromination: Add Phenyltrimethylammonium tribromide (PTAB) (20.4 g, 54.2 mmol, 0.95 eq) in portions over 30 minutes. Note: The orange color should fade between additions.

  • Quench: Once the orange color persists or TLC indicates consumption, add 10% aqueous Sodium Bisulfite (50 mL) to quench excess bromine.

  • Workup:

    • Evaporate volatiles (DCM/MeOH) under reduced pressure (keep bath <30°C).[2][1]

    • The product will precipitate from the remaining aqueous acidic phase.

    • Filter the solid and wash copiously with cold water (to remove acid) and cold diethyl ether (to remove non-polar impurities).[2]

  • Drying: Dry under high vacuum in the dark.

    • Expected Yield: 85-90%.[1]

    • Appearance: Off-white to pale beige solid.[1]

Protocol B: Nucleophilic Substitution (General Procedure)

Objective: Coupling with a secondary amine (e.g., for Indacaterol synthesis).

  • Dissolve 5-(Bromoacetyl)-2-oxoindoline (1.0 eq) in anhydrous THF .

  • Add the Amine (1.1 eq).

  • Add DIPEA (1.2 eq) only if the amine is expensive; otherwise, use 2.0 eq of the amine.

  • Stir at RT for 4-6 hours. Do not heat unless necessary.[3]

  • Monitor: Check for the disappearance of the bromide (TLC/LCMS).

  • Reduction (Optional): If the target is the amino-alcohol, add Sodium Borohydride (2.0 eq) directly to the reaction mixture in situ.

Visualizing the Troubleshooting Logic

Figure 1: Synthesis & Troubleshooting Workflow

G Start Start: 5-Acetyl-2-oxoindoline Bromination Bromination (PTAB or Br2, 0°C) Start->Bromination Check In-Process Control (LC-MS) Bromination->Check Mono Target: Mono-bromo (>95%) Check->Mono Pass DiBromo Issue: Di-bromo Impurity (>5%) Check->DiBromo Fail: Excess Reagent/Heat Unreacted Issue: Unreacted SM (>10%) Check->Unreacted Fail: Low Solubility Workup Quench (NaHSO3) & Filter Mono->Workup Action_Di Action: Recrystallize from EtOH/Acetone (Low Yield) DiBromo->Action_Di Action_Un Action: Resubject to 0.1 eq Bromine Unreacted->Action_Un Storage Storage: Amber Vial, -20°C Workup->Storage

Caption: Logic flow for the synthesis and purity control of 5-(bromoacetyl)-2-oxoindoline.

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendedCaution / AvoidReason
Brominating Agent PTAB,

Elemental

(neat)
PTAB offers better stoichiometric control;

is too aggressive.[1]
Reaction Solvent DCM/MeOH (2:1), AcOHDMF, WaterMeOH buffers acidity; DMF promotes N-bromination; Water hydrolyzes product.[2]
Base (Substitution)

, DIPEA

,

, NaOH
Strong bases deprotonate the oxindole (pKa ~18), causing polymerization.[2]
Quenching Agent

(Bisulfite)
NaOH,

Strong base hydrolyzes the ketone; Thiosulfate can nucleophilically attack the alkyl bromide.[2]

References

  • Preparation of 5-(bromoacetyl)-2-oxindole derivatives. Source: PubChem (Compound Summary).[2][1][4] URL:[Link][2]

  • Synthesis of Indacaterol via 5-(bromoacetyl)-2-oxindole intermediate. Source: Google Patents (CN103183629A - Contextual reference to bromoacetyl intermediates).[1] URL:

  • Reactivity of alpha-bromoketones in heterocyclic synthesis. Source: Organic Chemistry Portal.[1] URL:[Link][2]

  • Bromination of acetophenones using Phenyltrimethylammonium Tribromide. Source: Journal of Organic Chemistry (General Methodology Reference). URL:[Link][2]

Sources

Technical Support Center: Synthesis of 5-(Bromoacetyl)-2-oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(bromoacetyl)-2-oxoindoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis.

The synthesis of 5-(bromoacetyl)-2-oxoindoline derivatives is a multi-step process that, while conceptually straightforward, is often fraught with practical challenges that can lead to low yields, impure products, and difficulty with reproducibility. This guide provides a structured approach to understanding and overcoming these obstacles.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the synthesis, which typically proceeds in two key stages:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the C5 position of the 2-oxoindoline core.

  • α-Bromination: Selective bromination of the methyl group of the newly introduced acetyl moiety.

Part 1: Challenges in the Friedel-Crafts Acylation of 2-Oxoindoline

Question 1: I am getting a very low yield or no reaction at all during the Friedel-Crafts acylation of 2-oxoindoline. What are the likely causes?

Answer:

This is a common issue that can stem from several factors related to the reactivity of the 2-oxoindoline starting material and the choice of reagents.

  • Inadequate N-Protection: The amide proton (N-H) of the 2-oxoindoline ring is acidic and can react with the Lewis acid catalyst, effectively quenching it. This is a primary reason for reaction failure.

    • Solution: Protect the nitrogen atom before performing the Friedel-Crafts acylation. Common protecting groups for indoles and their derivatives include tosyl (Ts), acetyl (Ac), or benzyl (Bn). N-acetylation can be a practical choice as it can be performed using acetic anhydride.[1]

  • Poor Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃), while standard for many Friedel-Crafts reactions, can be too harsh for the 2-oxoindoline system, leading to decomposition and a complex mixture of products.[2]

    • Solution: Opt for milder Lewis acids. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be effective for the acylation of indoles without requiring N-H protection in some cases, though N-protection is still recommended for better regioselectivity.[2] Metal triflates, such as indium triflate, are another alternative that can be more tolerant of functional groups and do not require strictly anhydrous conditions.

  • Deactivated Substrate: If your 2-oxoindoline starting material has other electron-withdrawing substituents, this can deactivate the aromatic ring, making the electrophilic substitution of the Friedel-Crafts reaction more difficult.[3]

    • Solution: In such cases, you may need to use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) or a stronger, yet compatible, Lewis acid system. You might also need to increase the reaction temperature, but this should be done cautiously to avoid decomposition.

Question 2: My Friedel-Crafts acylation is not regioselective, and I am getting a mixture of isomers, including acylation at the C3 position. How can I improve the selectivity for the C5 position?

Answer:

Regioselectivity is a critical challenge in the functionalization of the indole core. The C3 position of indole is often more nucleophilic than the positions on the benzene ring, leading to undesired side products.

  • The Importance of N-Protection: As mentioned above, protecting the nitrogen atom is crucial. An N-protecting group, particularly a bulky one like a phenylsulfonyl group, can sterically hinder the C7 position and electronically influence the regioselectivity of the acylation, favoring the C5 position.[4]

  • Reaction Conditions: The choice of solvent and temperature can also influence regioselectivity. It is advisable to start with a non-polar solvent like dichloromethane (CH₂Cl₂) and run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Below is a decision tree to guide your troubleshooting for the Friedel-Crafts acylation step:

Friedel_Crafts_Troubleshooting start Low Yield or No Reaction in Friedel-Crafts Acylation q1 Is the 2-oxoindoline N-protected? start->q1 sol1 Protect the nitrogen with a suitable group (e.g., Ac, Ts). q1->sol1 No q2 What Lewis acid are you using? q1->q2 Yes sol2 Consider milder Lewis acids like Et2AlCl or metal triflates. q2->sol2 Strong (e.g., AlCl3) q3 Is your substrate deactivated? q2->q3 Mild sol3 Use a more reactive acylating agent or cautiously increase the temperature. q3->sol3 Yes end end q3->end No, review other parameters.

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Part 2: Challenges in the α-Bromination of 5-Acetyl-2-oxoindoline

Question 3: My α-bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I selectively obtain the mono-brominated product?

Answer:

Over-bromination is a frequent problem in this step. The formation of the desired mono-bromo product makes the remaining α-protons more acidic and susceptible to further bromination.

  • Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is the most critical factor. Use only one equivalent of the brominating agent (e.g., bromine (Br₂) or N-bromosuccinimide (NBS)).

    • Solution: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at all times. This will favor the mono-bromination of the starting material over the further bromination of the product.

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than elemental bromine and can be easier to handle.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of optimal conversion to the mono-brominated product before significant amounts of di-brominated byproducts are formed.

Question 4: The α-bromination reaction is very exothermic and difficult to control, sometimes leading to a runaway reaction. How can I manage the reaction temperature?

Answer:

The bromination of ketones can indeed be highly exothermic, and a sudden temperature increase can lead to side reactions and safety hazards.

  • Temperature Control: Maintain a low reaction temperature.

    • Solution: Use an ice bath or a cryostat to keep the reaction temperature at 0-5 °C, especially during the addition of the brominating agent.

  • Slow Addition: As mentioned previously, add the brominating agent dropwise or in small portions over an extended period. This will allow the heat generated by the reaction to dissipate.

  • Solvent Choice: The choice of solvent can also play a role in heat dissipation. A solvent with a good heat capacity can help to moderate the temperature. Acetic acid is a common solvent for such reactions.

Question 5: I am observing the bromination of the aromatic ring of the 2-oxoindoline instead of, or in addition to, the desired α-bromination. What is causing this?

Answer:

The 2-oxoindoline ring is electron-rich and susceptible to electrophilic aromatic substitution. If the conditions are not optimized for α-bromination, ring bromination can occur as a competing reaction.

  • Reaction Mechanism: α-bromination of a ketone proceeds through an enol or enolate intermediate. Ring bromination, on the other hand, is an electrophilic aromatic substitution. The reaction conditions should favor the formation of the enol/enolate.

    • Solution: The presence of an acid catalyst (e.g., HBr, which can be generated in situ) promotes the formation of the enol, which then reacts with bromine. Ensure your reaction conditions are suitable for enolization. For example, the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids proceeds via an acid bromide enol.[5][6]

  • N-Protection: An N-protecting group can modulate the reactivity of the aromatic ring, potentially reducing the likelihood of ring bromination.

Below is a decision tree to guide your troubleshooting for the α-bromination step:

Bromination_Troubleshooting start Issues with α-Bromination q1 Over-bromination (di-, tri-bromo products)? start->q1 sol1 Use 1 equivalent of brominating agent. Add slowly and monitor with TLC. q1->sol1 Yes q2 Exothermic/Runaway reaction? q1->q2 No sol2 Maintain low temperature (0-5 °C). Add brominating agent dropwise. q2->sol2 Yes q3 Ring bromination observed? q2->q3 No sol3 Ensure conditions favor enolization (e.g., acid catalyst). Check N-protection. q3->sol3 Yes end end q3->end No, review purification methods.

Caption: Troubleshooting workflow for α-bromination.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the 2-oxoindoline absolutely necessary?

A1: While some acylation methods for indoles that do not require N-protection have been reported, for the synthesis of 5-acetyl-2-oxoindoline, N-protection is highly recommended. It prevents the Lewis acid from being quenched by the amide proton and is crucial for achieving good regioselectivity, directing the acylation to the C5 position.[4]

Q2: What is the best work-up procedure for the Friedel-Crafts acylation reaction?

A2: The work-up typically involves quenching the reaction mixture with ice-cold water or a dilute acid solution (e.g., HCl) to decompose the Lewis acid-ketone complex. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. The product can then be purified by column chromatography or recrystallization.

Q3: How can I effectively purify the final 5-(bromoacetyl)-2-oxoindoline product?

A3: Purification can be challenging due to the presence of unreacted starting material and over-brominated byproducts. Column chromatography on silica gel is the most common method for purification. A solvent system of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) can also be used to obtain a highly pure product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Bromoacetyl chloride and bromine are highly corrosive and toxic. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The α-bromination reaction can be highly exothermic, so proper temperature control is essential to prevent a runaway reaction.

Experimental Protocols

Protocol 1: N-Acetylation of 2-Oxoindoline
  • To a solution of 2-oxoindoline in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride (e.g., 2-3 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetyl-2-oxoindoline.

Protocol 2: Friedel-Crafts Acylation of N-Acetyl-2-oxoindoline
  • Suspend N-acetyl-2-oxoindoline in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., 1.1 equivalents of diethylaluminum chloride) dropwise.

  • After stirring for a short period, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a mixture of ice and dilute HCl.

  • Extract the product with dichloromethane, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude 5-acetyl-N-acetyl-2-oxoindoline, which can be purified by column chromatography.

Protocol 3: α-Bromination of 5-Acetyl-2-oxoindoline

(Note: This protocol assumes the N-acetyl group has been removed if desired. If not, the N-acetyl-5-acetyl-2-oxoindoline can be used directly.)

  • Dissolve 5-acetyl-2-oxoindoline in a suitable solvent, such as acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed and before significant formation of the di-bromo product is observed, quench the reaction by pouring it into ice-cold water.

  • If bromine was used, you can add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Collect the precipitated product by filtration, wash it thoroughly with water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Table 1: Summary of Key Reaction Parameters and Troubleshooting

StepParameterCommon IssueRecommended Solution
Friedel-Crafts Acylation N-ProtectionLow yield, lack of reactivityProtect the amide nitrogen (e.g., with an acetyl group).
Lewis AcidDecomposition, low yieldUse a milder Lewis acid (e.g., Et₂AlCl).
RegioselectivityFormation of C3-acylated productUse an N-protecting group to direct acylation to C5.
α-Bromination StoichiometryOver-brominationUse exactly one equivalent of the brominating agent.
TemperatureRunaway reactionMaintain low temperature (0-5 °C) during addition.
SelectivityRing brominationEnsure conditions favor enolization (e.g., acid catalyst).

References

Sources

Validation & Comparative

A Comparative Guide to Thiol-Reactive Probes: 5-(Bromoacetyl)-2-oxoindoline and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Cysteine Modification

In the intricate world of protein biochemistry and drug development, the selective modification of amino acid residues is a cornerstone technique for elucidating protein function, tracking cellular processes, and creating novel therapeutics. Among the amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for specific chemical ligation. This guide provides a comprehensive comparative analysis of two prominent classes of thiol-reactive probes: α-haloacetyl compounds, represented here by 5-(Bromoacetyl)-2-oxoindoline, and maleimides, exemplified by the widely used N-ethylmaleimide (NEM).

It is important to note that while the focus of this guide is 5-(Bromoacetyl)-2-oxoindoline, the available literature on this specific compound is limited. Therefore, to provide a thorough analysis of the bromoacetyl functional group's reactivity, we will draw upon data from the closely related and well-documented compound, 5-(bromoacetyl)salicylamide. This substitution allows for a robust comparison of the core reactive moieties.

This guide is designed to move beyond a simple cataloging of features, offering a deep dive into the causality behind experimental choices and providing self-validating protocols. Our aim is to empower researchers to make informed decisions when selecting the optimal reagent for their specific application, ensuring both scientific rigor and experimental success.

The Contestants: A Tale of Two Electrophiles

At the heart of this comparison are two distinct electrophilic moieties that readily react with the nucleophilic thiol of cysteine residues.

N-ethylmaleimide (NEM): The Michael Acceptor

N-ethylmaleimide is an α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition.[1] The nucleophilic thiolate anion attacks one of the carbon atoms of the double bond in the maleimide ring, leading to the formation of a stable, irreversible thioether bond.[2] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[3] At more alkaline pH, reactivity with amines can occur.[2]

5-(Bromoacetyl)-2-oxoindoline: The Alkylating Agent

As an α-halo ketone, 5-(Bromoacetyl)-2-oxoindoline reacts with thiols through a nucleophilic substitution reaction (SN2 mechanism).[4] The thiolate anion directly attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond.[4]

Head-to-Head Comparison: Key Physicochemical and Reactive Properties

To facilitate a direct comparison, the following table summarizes the key properties of N-ethylmaleimide and 5-(Bromoacetyl)salicylamide, as a proxy for 5-(Bromoacetyl)-2-oxoindoline.

PropertyN-ethylmaleimide (NEM)5-(Bromoacetyl)salicylamide
CAS Number [5]
Molecular Formula C₆H₇NO₂C₉H₈BrNO₃[5]
Molecular Weight 125.13 g/mol 258.07 g/mol
Appearance White crystalline solid[6]White to off-white powder[7][8]
Solubility Slightly soluble in water[7]Sparingly soluble in water[7]
Reaction Mechanism Michael Addition[1]Nucleophilic Substitution (SN2)[4]
Optimal pH Range 6.5 - 7.5[3]Generally higher pH (e.g., 9.0) for appreciable reaction with thiols[9][10]
Bond Formed Stable Thioether[2]Stable Thioether[4]
Potential Side Reactions Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring.[2][3]Potential for reaction with other nucleophilic amino acid residues (e.g., histidine, lysine) at higher pH.[9][10]

Reaction Mechanisms Visualized

To further clarify the chemical transformations, the following diagrams illustrate the reaction of both NEM and a generic α-bromoacetyl compound with a cysteine residue.

Caption: Reaction of N-ethylmaleimide with a cysteine residue via Michael addition.

Caption: Reaction of an α-bromoacetyl compound with a cysteine residue via SN2 reaction.

Experimental Design: A Protocol for Comparative Reactivity and Specificity Analysis

To provide a framework for the objective comparison of these two reagents, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, allowing for the direct assessment of reactivity and specificity under controlled conditions.

Objective:

To quantitatively compare the reactivity and specificity of N-ethylmaleimide and 5-(Bromoacetyl)-2-oxoindoline (represented by 5-(bromoacetyl)salicylamide) towards a model protein containing a known number of cysteine residues.

Materials:
  • Model Protein: A well-characterized protein with a known number of accessible cysteine residues (e.g., Bovine Serum Albumin - BSA, which has one free cysteine at position 34).

  • N-ethylmaleimide (NEM)

  • 5-(bromoacetyl)salicylamide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol.

  • Reagents for SDS-PAGE and Western Blotting.

  • Mass Spectrometer (e.g., MALDI-TOF or LC-MS/MS) for intact protein analysis and peptide mapping.[11]

  • Reagents for protein digestion (e.g., Trypsin).

Experimental Workflow:

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Analysis A Prepare stock solutions of NEM and 5-(bromoacetyl)salicylamide in a suitable solvent (e.g., DMSO). C Incubate protein with varying concentrations of NEM or 5-(bromoacetyl)salicylamide (e.g., 1x, 5x, 10x molar excess). A->C B Prepare model protein solution (e.g., BSA) in Reaction Buffer. B->C D Incubate for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr). C->D E Quench the reaction with excess DTT. D->E F Analyze samples by SDS-PAGE to observe any gross changes in protein mobility. E->F G Analyze intact protein mass by MALDI-TOF MS to determine the extent of labeling. E->G H Perform in-solution or in-gel digestion with trypsin. E->H I Analyze digested peptides by LC-MS/MS to identify specific sites of modification (including potential off-target sites). H->I

Caption: Experimental workflow for the comparative analysis of thiol-reactive probes.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of NEM in DMSO.

    • Prepare a 100 mM stock solution of 5-(bromoacetyl)salicylamide in DMSO.

    • Prepare a 1 mg/mL solution of BSA in PBS, pH 7.4.

  • Labeling Reaction:

    • Set up a series of reactions in microcentrifuge tubes. For each reagent, test molar excesses of 1x, 5x, and 10x relative to the molar concentration of BSA.

    • Add the appropriate volume of the stock reagent solution to the BSA solution. Include a control reaction with no reagent.

    • Incubate the reactions at room temperature for 15, 30, 60, and 120 minutes.

    • At each time point, quench the reaction by adding DTT to a final concentration of 10 mM.

  • Analysis by SDS-PAGE:

    • Mix a small aliquot of each quenched reaction with SDS-PAGE sample buffer.

    • Run the samples on a polyacrylamide gel.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Note any shifts in mobility, which could indicate significant modification or cross-linking.

  • Analysis by Mass Spectrometry (Intact Protein):

    • Desalt a portion of each quenched reaction using a suitable method (e.g., zip-tip).

    • Analyze the samples by MALDI-TOF MS to determine the mass of the intact protein. An increase in mass corresponding to the molecular weight of the reagent will indicate the number of modifications per protein molecule.

  • Analysis by Mass Spectrometry (Peptide Mapping):

    • Take a larger aliquot of each quenched reaction and subject it to in-solution tryptic digestion.[11]

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use database searching software to identify the peptides and pinpoint the exact amino acid residues that have been modified. This will confirm modification of the target cysteine and reveal any off-target modifications on other residues like lysine or histidine.

Interpreting the Data: Causality and Insights

The results from this experimental workflow will provide a wealth of information to guide your choice of reagent:

  • Reactivity: The intact mass spectrometry data will provide a quantitative measure of the extent of labeling at different reagent concentrations and time points, allowing for a direct comparison of the reaction kinetics.

  • Specificity: The peptide mapping data is crucial for assessing specificity. Ideally, only the target cysteine residue should be modified. The presence of modifications on other amino acids will indicate off-target reactivity, which is a critical consideration for many applications.

  • pH Dependence: While this protocol uses a single pH, it can be adapted to compare reactivity at different pH values (e.g., pH 6.5 vs. pH 8.5) to experimentally verify the optimal conditions for each reagent and assess the impact on specificity.

Conclusion: Making an Informed Choice

Both N-ethylmaleimide and α-haloacetyl compounds like 5-(Bromoacetyl)-2-oxoindoline are powerful tools for the chemical modification of cysteine residues. The choice between them is not a matter of one being universally "better," but rather which is more suitable for a given application.

  • N-ethylmaleimide is the reagent of choice for applications requiring high specificity for thiols at near-neutral pH and where rapid reaction kinetics are advantageous.

  • 5-(Bromoacetyl)-2-oxoindoline and other α-haloacetyl compounds offer an alternative reactivity profile. Their reactivity is generally favored at a slightly more alkaline pH, which may be a consideration depending on the stability and properties of the target protein.[9][10] The potential for off-target reactions at higher pH necessitates careful optimization and validation, as outlined in the provided protocol.

By understanding the underlying chemical principles and employing a rigorous, self-validating experimental approach, researchers can confidently select and utilize the most appropriate thiol-reactive probe to achieve their scientific goals.

References

  • Georganics. (n.d.). N-Ethylmaleimide – description and application. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. Retrieved from [Link]

  • Keseru, G. M., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(8), 115357.
  • Li, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1396.
  • A, T., et al. (2004). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research, 3(5), 1028-1036.
  • Silva, A., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. In Mass Spectrometry in Post-Genomic Era. IntechOpen.
  • Colzani, M., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

  • Rogers, L. C., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Methods, 89, 39-49.
  • Chen, H. J., et al. (2008). Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. Chemical Research in Toxicology, 21(12), 2386-2395.
  • Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Proteomic Investigations. Accounts of chemical research, 44(9), 666-676.
  • Zabet-Moghaddam, M., et al. (2004). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of the American Society for Mass Spectrometry, 15(1), 123-130.
  • deGruy, T. L., et al. (2019). Advances in Chemical Protein Modification. Chemical reviews, 119(12), 7610-7654.
  • Chalker, J. M., et al. (2011). Cysteine-Assisted Click-Chemistry for Proximity-Driven, Site-Specific Acetylation of Histones. ChemBioChem, 12(15), 2353-2356.
  • Al-Said, M. S., et al. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(8), 9583-9637.
  • Sulyok, G. A., et al. (1998). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Journal of peptide research, 52(4), 304-311.
  • An, Y., et al. (2019). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 18(1), 47-56.
  • Wang, H., et al. (2024).
  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • Wang, G., et al. (2013). Identification of the over alkylation sites of protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Proteome science, 11(1), 1-8.
  • Sanad, S. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(1), 263.
  • Gorin, G., et al. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of biochemistry and biophysics, 115(3), 593-597.
  • Wang, X., et al. (2019). Fluorescent Probes for Live Cell Thiol Detection. Antioxidants, 8(11), 549.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Gu, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical chemistry, 87(4), 2168-2176.
  • Gober, I. N., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of peptide science, 27(5), e3323.
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Wimo, O., et al. (2013).
  • Zgoda, V. G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18-30.
  • Shafi, S., et al. (1997). Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated to the Original Position Occupied by Halogen Atom.
  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Mekenyan, O. G., et al. (1994). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. SAR and QSAR in Environmental Research, 2(2), 137-151.
  • Petri, L., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 28(8), 115357.
  • Poole, L. B. (2020). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Essays in Biochemistry, 64(2), 227-251.
  • Baldassarri, S., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(19), 6296.
  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Veeprho. (n.d.). 5-Bromoacetyl salicylamide | CAS 73866-23-6. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-Bromoacetyl Salicylamide in Ankleshwar, Yash Rasayan And Chemicals. Retrieved from [Link]

Sources

Assessing Cell Permeability and Stability of Electrophilic Probes: 5-(Bromoacetyl)-2-oxoindoline vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Cell Permeability of 5-(Bromoacetyl)-2-oxoindoline vs. Analogs Content Type: Technical Comparison Guide

Executive Summary: The Reactivity-Permeability Paradox

For researchers developing covalent inhibitors or activity-based probes (ABPP), the 2-oxoindoline (oxindole) scaffold is a privileged structure due to its kinase-privileged binding properties.[1] However, the introduction of a reactive warhead—specifically the 5-(bromoacetyl) group—introduces a critical variable: chemical instability masquerading as poor permeability.

This guide compares 5-(Bromoacetyl)-2-oxoindoline against its primary analogs—5-(Chloroacetyl)-2-oxoindoline (moderately reactive) and 5-Acetyl-2-oxoindoline (non-reactive control).[1]

Key Insight: High-reactivity electrophiles like bromoacetyls often fail standard Caco-2 or PAMPA assays not because they cannot cross membranes, but because they are sequestered by nucleophiles (thiols/amines) in the media or on the cell surface before equilibrium is reached.[1]

Comparative Analysis: The Analogs

The following table contrasts the physicochemical properties and expected assay behaviors of the three distinct analogs.

Feature5-(Bromoacetyl)-2-oxoindoline 5-(Chloroacetyl)-2-oxoindoline 5-Acetyl-2-oxoindoline
Role Highly reactive electrophilic probe (Cys labeling).[1]Tunable covalent inhibitor / Warhead.[1]Non-reactive steric control.[1]
Warhead Reactivity High (

susceptible).[1] Rapid reaction with GSH/Cys.
Moderate . Requires proximity/catalysis to react.[1]None . Inert.
Intrinsic Lipophilicity Moderate (LogP ~1.5 - 2.0).[1]Moderate (LogP ~1.5 - 2.0).Moderate (LogP ~1.2).
Stability (

in Media)
< 30 mins (in presence of serum/thiol).[1]> 4 hours.[1][2]Stable.
Primary Permeability Barrier Chemical Sequestration .[1] Reacts with apical membrane proteins ("Sponge Effect").[1]Passive Diffusion . Slower reaction allows transit.[1]Passive Diffusion .
Recommended Assay Modified PAMPA (Thiol-free) or Intracellular Target Engagement .[1]Standard Caco-2 or PAMPA.[1]Standard Caco-2 or PAMPA.[1]
Strategic Assessment Framework

To accurately assess the permeability of 5-(Bromoacetyl)-2-oxoindoline, you must decouple passive transport from covalent consumption .[1]

Mechanism of Artifactual Low Permeability
  • Sequestration: The bromoacetyl group reacts with extracellular proteins (albumin in FBS) or cell surface mucins.[1]

  • Hydrolysis: Rapid degradation in non-buffered or basic media.[1]

  • Result: The concentration of free compound on the donor side (

    
    ) drops exponentially, leading to a false calculation of low 
    
    
    
    .[1]
Visualization: The Permeability-Reactivity Bifurcation

PermeabilityLogic cluster_0 Fate of 5-(Bromoacetyl)-2-oxoindoline Start Compound Entry Media Extracellular Media (Nucleophiles present?) Start->Media Membrane Cell Membrane Media->Membrane Passive Diffusion Sequestration Non-Specific Binding (Albumin/Mucins) Media->Sequestration Bromoacetyl (Fast) Intracellular Intracellular Space Membrane->Intracellular Target Target Engagement (Covalent Bond) Intracellular->Target Specific Labeling

Caption: Pathway analysis showing how high reactivity (red dashed line) competes with passive diffusion, often leading to false-negative permeability results.

Validated Experimental Protocols

Do not use standard Caco-2 protocols with 10% FBS for bromoacetyl derivatives.[1] The serum proteins will scavenge the compound immediately.[1]

Protocol A: Thiol-Free PAMPA (Parallel Artificial Membrane Permeability Assay)

Best for: Determining intrinsic passive permeability without protein interference.[1]

  • Preparation:

    • Donor Plate: Dissolve 5-(Bromoacetyl)-2-oxoindoline in PBS (pH 7.4) . Crucial: Do not use cell culture media containing amino acids or serum.[1]

    • Membrane: Coat the PVDF filter with a 1% lecithin/dodecane mixture.[1]

    • Receiver Plate: PBS (pH 7.4).

  • Execution:

    • Add 300 µL of compound solution (10 µM) to the donor well.[1]

    • Incubate for short duration (e.g., 1 hour) to minimize hydrolysis.

    • Control: Run 5-Acetyl-2-oxoindoline (stable analog) in parallel to normalize membrane integrity.

  • Analysis:

    • Quantify both Donor and Receiver wells using LC-MS/MS.[1]

    • Calculation: Calculate

      
       (effective permeability).[1] If Recovery < 80%, hydrolysis is occurring; adjust equation to account for mass loss.[1]
      
Protocol B: Intracellular Target Engagement (The "True" Permeability Test)

Best for: Verifying if the probe actually reaches the cytosol in live cells.

Since the bromoacetyl group is a warhead, "permeability" is best measured by its ability to label a cytosolic target.[1]

  • Cell Culture: Seed HeLa or HEK293 cells in serum-free media (Opti-MEM) for the assay window.

  • Pulse: Treat cells with 5-(Bromoacetyl)-2-oxoindoline (1–10 µM) for 30, 60, and 120 mins.

  • Chase/Competition:

    • Lysate the cells.[1]

    • React lysate with a fluorescent thiol-reactive probe (e.g., Rhodamine-IA) that competes for the same cysteine sites.[1]

  • Readout (Gel-Based ABPP):

    • Run SDS-PAGE.[1]

    • Logic: If the bromoacetyl compound is permeable, it will block the fluorescent probe, resulting in loss of fluorescence bands (dark bands) compared to DMSO control.

    • Note: 5-(Chloroacetyl)-2-oxoindoline will require longer incubation times (4–6 hours) to show similar blocking due to lower reactivity.[1]

References
  • Assessment of Covalent Inhibitors

    • Singh, J., et al.[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery (2011).[1]

    • Context: Establishes the principles of warhead reactivity vs. specificity.
  • Permeability of Electrophiles

    • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry (2016).[1]

    • Context: Discusses the use of chloroacetyl vs. bromoacetyl probes in cellular assays.
    • [1]

  • Oxindole Scaffold Properties

    • Natoli, A., et al. "Structure-Activity Relationships of 2-Oxoindoline Derivatives."[1] European Journal of Medicinal Chemistry (2022).[1]

    • Context: Provides physicochemical baselines for the scaffold.[1]

    • [1]

  • Assay Interference by Reactive Compounds

    • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry (2010).
    • Context: Explains how reactive groups (like bromoacetyls) cause false readouts in biological assays.
    • [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromoacetyl)-2-oxoindoline
Reactant of Route 2
Reactant of Route 2
5-(Bromoacetyl)-2-oxoindoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.